molecular formula C9H9BrO2 B1387613 5-Bromo-2-ethylbenzoic acid CAS No. 439937-55-0

5-Bromo-2-ethylbenzoic acid

Cat. No.: B1387613
CAS No.: 439937-55-0
M. Wt: 229.07 g/mol
InChI Key: RJJFAACSONNSDX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethylbenzoic acid
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InChI

InChI=1S/C9H9BrO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJFAACSONNSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90659622
Record name 5-Bromo-2-ethylbenzoic acid
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

439937-55-0
Record name 5-Bromo-2-ethylbenzoic acid
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Record name 5-Bromo-2-ethylbenzoic acid
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Record name 5-bromo-2-ethylbenzoic acid
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Foundational & Exploratory

5-Bromo-2-ethylbenzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the principal synthetic pathways for this compound (CAS No: 439937-55-0), a pivotal intermediate in the development of pharmaceuticals and specialty materials.[1][2][3] Moving beyond a simple recitation of protocols, this document elucidates the chemical rationale behind methodological choices, offers comparative analysis of different routes, and establishes a framework for self-validating, reproducible synthesis. The content is structured to deliver field-proven insights grounded in established chemical principles, serving as a practical resource for laboratory and process development applications.

Introduction: Strategic Importance of this compound

This compound is a substituted aromatic carboxylic acid whose value lies in its unique combination of functional groups. The molecule's architecture is defined by:

  • A Carboxylic Acid Group (-COOH): This serves as a handle for forming amides, esters, and other derivatives, and is a common feature in biologically active molecules.

  • An Ethyl Group (-CH₂CH₃): Positioned ortho to the carboxylic acid, this group imparts specific steric and electronic properties, influencing the molecule's conformation and interaction with biological targets.

  • A Bromine Atom (-Br): Located at the 5-position (para to the ethyl group), this halogen is not merely a placeholder. It is a highly versatile functional group, indispensable for modern carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the strategic introduction of complex molecular fragments, making it a crucial building block in medicinal chemistry. For instance, related bromo-benzoic acids are key starting materials in the synthesis of antidiabetic drugs like Canagliflozin.[4][5]

Given its utility, the efficient and selective synthesis of this compound is a matter of significant practical importance.

Core Synthetic Pathways: A Mechanistic and Practical Dissection

The synthesis of this target molecule can be approached from two primary strategic directions: late-stage bromination of a pre-formed benzoic acid core, or early-stage bromination followed by the formation of the carboxylic acid functionality.

Pathway I: Electrophilic Aromatic Bromination of 2-Ethylbenzoic Acid

This is the most direct and convergent approach, involving the selective bromination of the commercially available 2-ethylbenzoic acid.

Causality and Mechanistic Underpinnings: The regiochemical outcome of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The positions ortho to the ethyl group are positions 3 and 6. The position para is position 5. The positions meta to the carboxylic acid are positions 4 and 6. The position that satisfies both directing preferences is position 5, which is para to the activator and meta to the deactivator. This convergence of electronic effects strongly favors the formation of the desired 5-bromo isomer.

A key challenge is the potential formation of the 3-bromo isomer.[4] However, the steric hindrance from the adjacent ethyl and carboxyl groups at the 3-position makes the 5-position the kinetically and thermodynamically favored site of attack.

Authoritative Grounding & Protocol: A well-established method for this transformation, supported by patent literature for analogous 2-alkylbenzoic acids, involves the use of elemental bromine in the presence of a strong acid catalyst.[4]

Experimental Protocol: Direct Bromination

  • Reactor Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (H₂SO₄).

  • Substrate Dissolution: Cool the sulfuric acid to 0-5 °C using an ice bath and slowly add 2-ethylbenzoic acid (1.0 equivalent) while maintaining the temperature. Stir until a homogeneous solution is achieved.

  • Bromination: Add elemental bromine (Br₂) (1.0-1.2 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to stir at a controlled temperature (e.g., 5-10 °C or room temperature) for several hours. Monitor the reaction progress by quenching a small aliquot and analyzing it via HPLC or GC-MS to check for the disappearance of starting material.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation & Purification: Filter the precipitated solid and wash it thoroughly with cold water to remove residual acid. The crude solid contains a mixture of 5-bromo and 3-bromo isomers.[4] Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or ligroine, to isolate the pure this compound.[4][6]

Workflow Visualization: Pathway I

Caption: Direct bromination of 2-ethylbenzoic acid.

Pathway II: Oxidation of 5-Bromo-2-ethyltoluene

This alternative, multi-step approach involves establishing the bromo-ethyl-toluene core first, followed by a terminal oxidation to form the carboxylic acid.

Causality and Mechanistic Underpinnings: This route relies on the selective oxidation of a benzylic methyl group, which is generally more susceptible to oxidation than the methylene group of the ethyl substituent under controlled conditions. The synthesis begins with the bromination of 2-ethyltoluene. Here, both the ethyl and methyl groups are activating ortho-, para-directors, and their combined influence strongly directs the incoming electrophile to the 5-position, which is para to the ethyl group.

Experimental Protocol: Oxidation Route

Step A: Synthesis of 5-Bromo-2-ethyltoluene

  • Follow the bromination protocol described in Pathway I, using 2-ethyltoluene as the starting material instead of 2-ethylbenzoic acid.

  • The work-up will involve quenching, neutralization, and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The resulting crude liquid is typically purified by vacuum distillation to yield pure 5-Bromo-2-ethyltoluene.

Step B: Oxidation to this compound

  • Reactor Setup: Charge a reactor with 5-Bromo-2-ethyltoluene, water, and a phase-transfer catalyst (e.g., a quaternary ammonium salt) if needed.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions while heating the mixture (e.g., 80-100 °C). The reaction is often vigorous and requires careful temperature control.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC for the disappearance of the starting material. Once complete, cool the mixture and quench any excess KMnO₄ with a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Isolation: Filter the mixture to remove the manganese dioxide. The filtrate contains the potassium salt of the desired carboxylic acid.

  • Acidification & Purification: Cool the filtrate in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2. The this compound will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization can be performed for further purification.

Workflow Visualization: Pathway II dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes Start [label="2-Ethyltoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromination [label="Bromination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="5-Bromo-2-ethyltoluene", fillcolor="#FEF7E0", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Start -- Bromination [label="Br₂, FeBr₃\nor H₂SO₄", color="#EA4335", penwidth=1.5]; Bromination -- Intermediate; Intermediate -- Oxidation [label="KMnO₄, Heat\nthen H₃O⁺", color="#FBBC05", penwidth=1.5]; Oxidation -- Product;

// Graph attributes graph [bgcolor="transparent", width="7.6"]; }

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

5-Bromo-2-ethylbenzoic acid is an aromatic carboxylic acid with a molecular weight of approximately 229.07 g/mol .[1][3] Its structure, featuring an ethyl group and a bromine atom on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, ethyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the bromine atom (electron-withdrawing and inductively de-shielding) and the ethyl and carboxylic acid groups (electron-donating and de-shielding, respectively).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Aromatic (H-6)~7.9Doublet1H
Aromatic (H-4)~7.6Doublet of Doublets1H
Aromatic (H-3)~7.3Doublet1H
Ethyl (-CH₂)~2.7Quartet2H
Ethyl (-CH₃)~1.2Triplet3H

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar structures, such as 5-bromo-2-methylbenzoic acid, and general principles of NMR spectroscopy.[4] The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic protons are expected to be in the downfield region, with their specific shifts and splitting patterns determined by their proximity to the substituents. The H-6 proton, being ortho to the de-shielding carboxylic acid group, is predicted to be the most downfield of the aromatic protons. The ethyl group protons will show a characteristic quartet-triplet pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~170
Aromatic (C-2)~145
Aromatic (C-1)~135
Aromatic (C-4)~133
Aromatic (C-6)~130
Aromatic (C-3)~128
Aromatic (C-5)~120
Ethyl (-CH₂)~25
Ethyl (-CH₃)~15

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the bromine atom (C-5) is predicted to be significantly shielded compared to the other aromatic carbons.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals and determine the multiplicities.

Diagram 1: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Tune and Shim Spectrometer acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 proc1 Fourier Transform proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate and Analyze proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands:

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Carboxylic Acid O-H Stretch2500-3300Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Medium
Carboxylic Acid C=O Stretch1680-1710Strong
Aromatic C=C Bending1450-1600Medium-Strong
C-O Stretch1210-1320Strong
C-Br Stretch500-600Medium

Causality Behind Predictions: The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch is also characteristic of the carboxylic acid group. The positions of the aromatic C=C bending bands can provide clues about the substitution pattern of the benzene ring. The C-Br stretch appears in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity at m/z values corresponding to [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺, which are approximately 228 and 230, respectively.

Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation of the molecule. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and cleavage of the C-C bond adjacent to the aromatic ring.[5][6][7]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment Ion
228/230[M]⁺ (Molecular Ion)
211/213[M - OH]⁺
199/201[M - C₂H₅]⁺
183/185[M - COOH]⁺
155[M - Br]⁺
104[M - Br - COOH]⁺

Diagram 2: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation M [C9H9BrO2]+. m/z 228/230 F1 [C9H8BrO]+. m/z 211/213 M->F1 - .OH F2 [C7H4BrO2]+. m/z 199/201 M->F2 - C2H5 F3 [C8H8Br]+. m/z 183/185 M->F3 - .COOH F4 [C9H9O2]+. m/z 155 M->F4 - .Br

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a range of m/z values (e.g., 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and interpret the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for scientists working with this compound. By understanding its characteristic spectroscopic features, researchers can confidently verify its identity and purity, paving the way for its successful application in their research endeavors.

References

Physical and chemical properties of 5-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzoic Acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and safety protocols.

Compound Identification and Significance

This compound (CAS No. 439937-55-0) is a disubstituted benzoic acid derivative.[1][2][3][4] Its structure, featuring a carboxylic acid group, an ethyl group, and a bromine atom on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of the bromo and carboxyl functional groups allows for sequential and site-selective reactions, making it a valuable precursor for creating more complex molecular architectures. Its structural similarity to intermediates used in the synthesis of prominent pharmaceutical agents underscores its importance in medicinal chemistry and drug discovery programs.[5][6]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development, dictating parameters for reaction conditions, purification, and formulation. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 439937-55-0[1][2][3][4]
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [1][2][3][7]
IUPAC Name This compound[1][4]
Appearance White to off-white solid[3]
Melting Point 88-90 °C[3]
Boiling Point 318.3 ± 30.0 °C (Predicted)[3]
pKa 3.40 ± 0.10 (Predicted)[3]
SMILES CCC1=C(C=C(Br)C=C1)C(O)=O[1]
InChIKey RJJFAACSONNSDX-UHFFFAOYSA-N[1][7]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2-ethylbenzoic acid. The ethyl group is an ortho-, para-director; however, the steric hindrance at the ortho position (C6) favors substitution at the para position (C5).

Illustrative Synthesis Workflow

The following diagram outlines the general synthetic pathway.

Synthesis_Workflow Start 2-Ethylbenzoic Acid (Starting Material) Reagent + Brominating Agent (e.g., Br₂ or NBS) + Acid Catalyst (e.g., H₂SO₄) Start->Reagent Reaction Electrophilic Aromatic Bromination Reagent->Reaction Product Crude this compound (Mixture with 3-bromo isomer) Reaction->Product Purification Purification (Recrystallization from Ethanol/Water) Product->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 2-Ethylbenzoic Acid

This protocol is an illustrative example based on established methods for the bromination of analogous 2-alkylbenzoic acids.[6][8]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and under controlled temperature (0-5 °C), charge 2-ethylbenzoic acid (1.0 equivalent).

  • Acid Catalyst: Slowly add concentrated sulfuric acid while maintaining the low temperature. The sulfuric acid acts as both a solvent and a catalyst, activating the brominating agent.

  • Bromination: Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.5 equivalents), dropwise to the stirred mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (typically 5-20 hours). The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture into ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The primary impurity is the 3-bromo positional isomer.[6] High purity this compound can be obtained by recrystallization from a suitable solvent system, such as ethanol/water. The desired 5-bromo isomer is often less soluble and will crystallize preferentially upon cooling.

Chemical Reactivity and Applications

The utility of this compound stems from its two primary reactive sites: the carboxylic acid group and the aryl bromide. This dual functionality allows it to serve as a scaffold for building diverse molecular structures.

Key Reactions and Potential Derivatives

Reactivity_Diagram cluster_core This compound cluster_acid Carboxylic Acid Reactions cluster_bromide Aryl Bromide Reactions Core C₉H₉BrO₂ Ester Esterification (e.g., +ROH, H⁺) Core->Ester Amide Amide Coupling (e.g., +R₂NH, coupling agent) Core->Amide AcidChloride Acid Chloride Formation (e.g., +SOCl₂) Core->AcidChloride Suzuki Suzuki Coupling (e.g., +Ar-B(OH)₂, Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig Amination (e.g., +R₂NH, Pd catalyst) Core->Buchwald Sonogashira Sonogashira Coupling (e.g., +Alkynes, Pd/Cu catalyst) Core->Sonogashira

Caption: Reactivity map showing transformations at the acid and bromide sites.

Application in Drug Development

Substituted benzoic acids are prevalent motifs in pharmaceuticals. The close structural analog, 5-bromo-2-methyl benzoic acid, is a documented key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[5][6] In this synthesis, the carboxylic acid is transformed, and the aryl bromide serves as a handle for introducing a significant portion of the final drug molecule via a coupling reaction.

By analogy, this compound serves as a valuable starting material for generating libraries of novel compounds for high-throughput screening. Researchers can leverage its reactive handles to explore structure-activity relationships (SAR) in the development of new therapeutic agents, including anti-inflammatory and anti-cancer drugs.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is based on GHS classifications and data from analogous compounds.[4][10][11]

  • Hazard Identification:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[11]

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Avoid formation of dust and aerosols.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[12][13]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylbenzoic acid, a key substituted benzoic acid derivative. The document delves into its historical context, detailed synthesis protocols, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the compound's significant applications, particularly its role as a crucial building block in the synthesis of pharmaceutically active compounds, including SGLT2 inhibitors for the treatment of type 2 diabetes. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction and Historical Context

Substituted benzoic acids are a cornerstone of modern organic and medicinal chemistry, serving as versatile scaffolds and intermediates in the synthesis of a wide array of functional molecules. Among these, halogenated benzoic acids have garnered significant attention due to the unique electronic and steric properties imparted by the halogen substituent, which can profoundly influence a molecule's reactivity and biological activity.

While the precise moment of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of electrophilic aromatic substitution reactions in the 20th century. The pioneering work on the halogenation of aromatic compounds laid the theoretical and practical groundwork for the synthesis of such molecules. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzoic acid core creates a molecule with distinct reactivity and structural features, making it a valuable intermediate in targeted organic synthesis. Its recent prominence has been driven by its utility in the synthesis of complex pharmaceutical agents.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 439937-55-0[1][2][3]
Molecular Formula C₉H₉BrO₂[1][2][3]
Molecular Weight 229.07 g/mol [1][2][3]
Melting Point 88-90 °C[4]
Boiling Point (Predicted) 318.3 ± 30.0 °C[4]
Density (Predicted) 1.517 ± 0.06 g/cm³[4]
pKa (Predicted) 3.40 ± 0.10[4]

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the electrophilic bromination of 2-ethylbenzoic acid. This reaction leverages the directing effects of the substituents on the benzene ring to achieve the desired regioselectivity.

Underlying Principles of the Synthesis

The synthesis is a classic example of an electrophilic aromatic substitution reaction. The ethyl group at the 2-position is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In this case, the directing effects of both groups are considered. The bromine electrophile will preferentially substitute at positions that are electronically enriched and sterically accessible. The 5-position is para to the activating ethyl group and meta to the deactivating carboxylic acid group, making it the most favorable site for bromination.

A Japanese patent describes a general and efficient method for the production of 5-bromo-2-alkylbenzoic acids by reacting a 2-alkylbenzoic acid with bromine in the presence of sulfuric acid.[5] This method offers high selectivity and yield, making it suitable for industrial-scale production.[5]

Experimental Protocol: Electrophilic Bromination of 2-Ethylbenzoic Acid

The following protocol is a representative procedure based on established methods for the bromination of substituted benzoic acids.

Materials:

  • 2-Ethylbenzoic acid

  • Liquid Bromine (Br₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-ethylbenzoic acid in a sufficient amount of concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add liquid bromine dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the carboxylic acid proton.

  • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to their different chemical environments and coupling interactions, they will likely present as a set of multiplets. The proton at the 6-position, being ortho to the carboxylic acid, is expected to be the most downfield.

  • Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an A₂B₃ spin system. The methylene quartet will be further upfield than the aromatic protons, and the methyl triplet will be the most upfield signal.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group will appear significantly downfield (typically δ 165-185 ppm).

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronic effects.

  • Ethyl Group Carbons: The two carbons of the ethyl group will appear in the aliphatic region, with the methylene carbon being more downfield than the methyl carbon.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak [M]⁺. Due to the presence of a bromine atom, a prominent [M+2]⁺ peak of nearly equal intensity will be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic pattern is a definitive indicator of a monobrominated compound.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH). Cleavage of the ethyl group is also possible. The fragmentation of benzoic acid typically shows a strong peak for the benzoyl cation [C₆H₅CO]⁺ (m/z 105) and the phenyl cation [C₆H₅]⁺ (m/z 77).[6] For this compound, analogous fragment ions containing the bromo-ethyl-phenyl moiety would be expected.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.[7]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region of the spectrum, typically in the range of 600-500 cm⁻¹.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that allow for further functionalization. Its most notable application is in the field of medicinal chemistry, particularly in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Intermediate in the Synthesis of SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[4][8] Several patents and synthetic routes for SGLT2 inhibitors, such as canagliflozin and empagliflozin, utilize 5-bromo-2-substituted benzoic acids as key starting materials or intermediates.[5][9][10]

While the direct precursor for canagliflozin is often 5-bromo-2-methylbenzoic acid, the ethyl analog, this compound, serves as a close structural analog and a valuable synthon for the development of new SGLT2 inhibitors and for structure-activity relationship (SAR) studies.[8] The bromo-substituted aromatic core is a common feature in many C-aryl glucoside SGLT2 inhibitors.

The synthetic utility of this compound in this context lies in its ability to undergo further transformations. The carboxylic acid group can be activated and coupled with other fragments, and the bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further complexity into the molecular structure.

SGLT2_Inhibitor_Synthesis 5-Bromo-2-ethylbenzoic_Acid This compound Activation Carboxylic Acid Activation 5-Bromo-2-ethylbenzoic_Acid->Activation Coupling Coupling with Sugar Moiety Activation->Coupling Further_Functionalization Further Functionalization (e.g., Cross-Coupling at Br) Coupling->Further_Functionalization SGLT2_Inhibitor_Analog SGLT2 Inhibitor Analog Further_Functionalization->SGLT2_Inhibitor_Analog

Caption: Role in SGLT2 inhibitor synthesis.

Versatile Building Block in Organic Synthesis

Beyond its application in the synthesis of SGLT2 inhibitors, this compound is a versatile building block for the synthesis of a variety of other complex organic molecules. The presence of the carboxylic acid, the bromine atom, and the ethyl group allows for a range of chemical transformations, making it a valuable starting material for the construction of novel scaffolds for agrochemicals, materials science, and other areas of pharmaceutical research.

Conclusion

This compound is a strategically important molecule in modern organic and medicinal chemistry. Its synthesis, primarily through the electrophilic bromination of 2-ethylbenzoic acid, is well-established and scalable. The compound's true value lies in its utility as a versatile intermediate, most notably in the development of SGLT2 inhibitors for the treatment of type 2 diabetes. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, underscoring its significance for researchers and professionals in the field. As the demand for novel therapeutics and functional materials continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

A Framework for Determining the Solubility Profile of 5-Bromo-2-ethylbenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic potential. 5-Bromo-2-ethylbenzoic acid is a halogenated aromatic carboxylic acid, a structural motif frequently encountered in medicinal chemistry. Understanding its behavior in various solvent systems is paramount for researchers in drug discovery and development. This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. It moves beyond a simple data sheet to detail the theoretical underpinnings of solubility, present a robust, field-proven experimental protocol for equilibrium solubility determination, and offer insights into data interpretation. This document is intended to equip researchers and scientists with the necessary tools to generate reliable and reproducible solubility data, enabling informed decisions in formulation, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant; it is a cornerstone of drug efficacy. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a leading cause of failure for promising drug candidates. Furthermore, solubility in organic solvents is crucial for synthesis, purification, crystallization, and the preparation of formulations such as amorphous solid dispersions.[2]

This compound (C₉H₉BrO₂) is a molecule that combines several key functional groups that influence its solubility profile.[3] Its carboxylic acid group can donate and accept hydrogen bonds, its aromatic ring provides a hydrophobic surface, the ethyl group adds to this lipophilicity, and the bromine atom contributes to molecular weight and can participate in halogen bonding. A thorough understanding of how these features interact with different solvent environments is essential for its development.

Physicochemical Properties and Theoretical Solubility Considerations

Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure can provide valuable predictions. The principle of "like dissolves like" is the guiding concept, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉BrO₂[5]
Molecular Weight 229.07 g/mol [3]
CAS Number 439937-55-0[3][5]
Predicted pKa 3.40 ± 0.10[6]
Predicted Boiling Point 318.3 ± 30.0 °C[6]
Melting Point 88-90 °C[6]

Structural Analysis:

  • Polar Group: The carboxylic acid (-COOH) is a highly polar functional group capable of strong hydrogen bonding. This suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).

  • Nonpolar Moieties: The brominated benzene ring and the ethyl group (-CH₂CH₃) are nonpolar and hydrophobic. These features will limit solubility in highly polar solvents like water but enhance it in solvents with significant nonpolar character (e.g., toluene, THF).

Solvent Classification and Solubility Prediction:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. High solubility is anticipated due to favorable interactions with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents have polar bonds but lack acidic protons. They are effective at solvating the polar carboxylic acid. High to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Due to the high polarity of the carboxylic acid, solubility is expected to be low in highly nonpolar solvents like hexane.[4] Toluene, with its aromatic ring, may show slightly better solubility due to π-π stacking interactions.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the equilibrium shake-flask method.[1][7] This method ensures that the system has reached a true equilibrium between the dissolved solute and the excess solid, providing a reliable and reproducible measurement.[8][9]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved compound in the solvent to reach a maximum and stabilize. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[7][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation prep_solvent 1. Prepare Solvent System (e.g., 10 mL of Methanol) add_solute 2. Add Excess Solute (e.g., ~20-30 mg of this compound) prep_solvent->add_solute Ensures saturation equilibrate 3. Equilibrate (Agitate at constant temp, e.g., 25°C for 48h) add_solute->equilibrate separate 4. Separate Phases (Centrifuge and/or filter with 0.22 µm PVDF filter) equilibrate->separate Isolate saturated solution analyze 5. Quantify Supernatant (Dilute aliquot and analyze via validated HPLC method) separate->analyze calculate 6. Calculate Solubility (mg/mL or mol/L) analyze->calculate Based on calibration curve

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 20-30 mg of this compound into a suitable container (e.g., a 20 mL glass scintillation vial). The key is to add enough solid to ensure an excess remains after equilibrium is reached.[8]

    • Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

    • Prepare a minimum of three replicate samples for each solvent to ensure statistical validity.[10]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[10]

    • Agitate the samples at a consistent rate (e.g., 150 rpm) for 24 to 72 hours. A 48-hour period is often sufficient, but preliminary experiments should be run to confirm that equilibrium is reached (i.e., the measured concentration does not change between two consecutive time points, such as 24 and 48 hours).[7][8]

  • Phase Separation:

    • Causality: This step is critical to ensure that only the dissolved solute is measured, not any suspended solid particles.

    • Remove the vials from the shaker and allow them to stand for a short period to let larger particles settle.

    • Withdraw an aliquot of the suspension and filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PVDF filter) into a clean HPLC vial.[7]

    • Trustworthiness: To prevent potential adsorption of the solute onto the filter, it is good practice to discard the first 200-300 µL of the filtrate before collecting the sample for analysis.[8] Alternatively, centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) can be used to pellet the solid, followed by careful removal of the supernatant.[8]

  • Quantification and Data Analysis:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (often the mobile phase of the HPLC method).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered sample (the saturated solution) with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

    • Calculate the concentration of the saturated solution by applying the dilution factor to the concentration determined from the calibration curve. The final value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.[7]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvent systems.

Table 2: Template for Reporting Solubility Data of this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)Standard Deviation
MethanolPolar Protic[Experimental Value][± Value]
EthanolPolar Protic[Experimental Value][± Value]
AcetonePolar Aprotic[Experimental Value][± Value]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Value][± Value]
TolueneNonpolar[Experimental Value][± Value]
n-HexaneNonpolar[Experimental Value][± Value]
WaterPolar Protic[Experimental Value][± Value]

Interpreting the Results: The experimental data should be analyzed in the context of the theoretical predictions. For instance, high solubility values in methanol and acetone would confirm the dominant role of the polar carboxylic acid group. Conversely, very low solubility in hexane would highlight the molecule's overall polarity. This systematic approach provides a comprehensive solubility profile that is invaluable for subsequent development activities.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific data for this compound is limited, data from closely related compounds like 5-Bromo-2-methylbenzoic acid should be used to guide handling procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining and understanding the solubility of this compound. By combining theoretical structural analysis with a rigorous experimental protocol, researchers can generate the high-quality, reliable data necessary for advancing pharmaceutical development. The detailed shake-flask methodology, rooted in the principle of thermodynamic equilibrium, ensures that the obtained solubility values are accurate and reproducible. This foundational knowledge is critical for making informed decisions in formulation design, process optimization, and ultimately, the successful development of new therapeutic agents.

References

A Theoretical and Computational Guide to 5-Bromo-2-ethylbenzoic Acid: Exploring Molecular Properties and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2-ethylbenzoic acid through the lens of theoretical and computational chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular structure, electronic properties, and potential bioactivity of this compound. By synthesizing established computational methodologies with field-proven insights, we aim to offer a comprehensive resource that underscores the predictive power of in-silico techniques in modern chemical and pharmaceutical research. This guide will detail the causality behind computational choices, present data in a clear and accessible format, and provide a framework for the virtual assessment of similar halogenated benzoic acid derivatives.

Introduction: The Significance of this compound

This compound (C₉H₉BrO₂) is a substituted aromatic carboxylic acid with a molecular weight of 229.07 g/mol .[1][2] Its structure, characterized by a benzoic acid core with bromine and ethyl substituents at the 5- and 2-positions respectively, makes it a valuable intermediate in organic synthesis. Halogenated and alkyl-substituted benzoic acids are prevalent motifs in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to parent compounds. For instance, the related compound, 5-Bromo-2-methylbenzoic acid, is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The strategic placement of the bromine atom and the ethyl group can significantly influence the molecule's reactivity, lipophilicity, and binding interactions with biological targets.

Understanding the fundamental molecular properties of this compound is paramount for its effective utilization in drug design and development. Computational and theoretical studies offer a powerful, time- and cost-effective avenue to predict its behavior at the atomic level.[3] This guide will delve into the application of Density Functional Theory (DFT) to elucidate its structural and electronic characteristics, and explore the potential for molecular docking studies to identify putative biological targets.

Foundational Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a crucial baseline for both experimental handling and the parameterization of computational models.

PropertyValueSource
Molecular Formula C₉H₉BrO₂--INVALID-LINK--
Molecular Weight 229.073 g/mol --INVALID-LINK--
CAS Number 439937-55-0--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Melting Point 88-90 °C--INVALID-LINK--
pKa (Predicted) 3.40 ± 0.10--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--

Theoretical Framework and Computational Methodologies

The in-silico investigation of this compound hinges on the application of robust and validated computational methods. This section outlines the theoretical underpinnings and practical protocols for the key analyses discussed in this guide.

Density Functional Theory (DFT) for Structural and Electronic Characterization

Expertise & Experience: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. Its balance of computational cost and accuracy makes it the ideal choice for elucidating the ground-state electronic structure and geometric parameters. The selection of a functional and basis set is a critical decision that directly impacts the quality of the results. For halogenated aromatic compounds, a hybrid functional like B3LYP is often employed as it provides a good description of both electron correlation and exchange effects. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system, as it includes diffuse functions (++) to accurately model the electron density far from the nuclei (important for the lone pairs on the bromine and oxygen atoms) and polarization functions (d,p) to account for the non-spherical nature of the electron clouds in bonds.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D conformation.

  • Geometry Optimization: A full geometry optimization is performed using a computational chemistry software package (e.g., Gaussian, ORCA).

    • Method: B3LYP functional

    • Basis Set: 6-311++G(d,p)

    • Convergence Criteria: Tight convergence criteria are employed for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the predicted vibrational frequencies, which can be compared with experimental IR and Raman spectra.

  • Analysis of Results: The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The output of the frequency calculation provides the basis for predicting the infrared spectrum.

Trustworthiness: The validity of this protocol is self-evident in its widespread use and validation across a vast range of chemical systems. The confirmation of a true energy minimum through frequency analysis is a critical self-validating step.

Visualization of the Computational Workflow:

dft_workflow start Initial 3D Structure Generation opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (B3LYP/6-311++G(d,p)) opt->freq analysis Analysis of Optimized Geometry and Vibrational Frequencies freq->analysis end Predicted Structural and Spectroscopic Data analysis->end

Caption: Workflow for DFT-based analysis of this compound.

Frontier Molecular Orbital (FMO) Analysis

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For a drug candidate, understanding the FMOs can provide insights into its metabolic stability and potential for engaging in charge-transfer interactions with a biological target.

Experimental Protocol: FMO Calculation and Visualization

  • Prerequisite: A completed DFT geometry optimization is required.

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are extracted from the DFT output file.

  • Visualization: The 3D shapes of the HOMO and LUMO are visualized using molecular visualization software (e.g., GaussView, Avogadro). This allows for a qualitative understanding of where the electron density is concentrated in these key orbitals.

Trustworthiness: The HOMO and LUMO energies are direct outputs of the DFT calculation, and their interpretation is based on well-established principles of molecular orbital theory.

Molecular Electrostatic Potential (MEP) Mapping

Expertise & Experience: The MEP is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For drug design, the MEP can identify regions of the molecule that are likely to form hydrogen bonds or other electrostatic interactions with a receptor.

Experimental Protocol: MEP Calculation and Visualization

  • Prerequisite: A completed DFT geometry optimization is required.

  • MEP Calculation: The MEP is calculated from the optimized wave function.

  • Visualization: The MEP is mapped onto the molecular surface and visualized, typically with a red-to-blue color scale.

Trustworthiness: The MEP is a physically meaningful property derived directly from the calculated electron density and provides a reliable guide to the electrostatic properties of the molecule.

Molecular Docking for Target Identification and Binding Mode Analysis

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5][6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. This can help to identify potential biological targets and to rationalize the structure-activity relationship of a series of compounds. The choice of docking software and scoring function is important, as is the proper preparation of both the ligand and the protein structures.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is optimized using DFT as described above. Partial charges are assigned.

  • Protein Preparation: A crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The protonation states of ionizable residues are assigned based on the physiological pH.

  • Binding Site Definition: The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through the use of binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Trustworthiness: While docking scores are estimates and not a direct measure of binding affinity, the methodology is self-validating in its ability to reproduce the binding modes of known ligands and to enrich for active compounds in virtual screening campaigns.

Visualization of the Molecular Docking Workflow:

docking_workflow ligand Ligand Preparation (this compound) docking Molecular Docking Simulation ligand->docking protein Protein Preparation (from PDB) protein->docking analysis Scoring and Analysis of Binding Poses docking->analysis interactions Identification of Key Interactions analysis->interactions

Caption: A generalized workflow for molecular docking studies.

Predicted Molecular Properties of this compound

Based on the methodologies outlined above and drawing parallels from computational studies on similar substituted benzoic acids, we can predict the following properties for this compound.[7][8][9]

Optimized Molecular Geometry

The DFT-optimized structure of this compound is expected to be largely planar with respect to the benzene ring. The carboxylic acid group may exhibit a slight out-of-plane torsion, and the ethyl group will adopt a low-energy conformation. Predicted key geometrical parameters are presented in Table 2.

ParameterPredicted Value (Å or °)
C-Br Bond Length ~1.90 Å
C-C (aromatic) Bond Lengths ~1.39 - 1.41 Å
C=O Bond Length ~1.22 Å
C-O Bond Length ~1.35 Å
O-H Bond Length ~0.97 Å
C-C-O (carboxyl) Bond Angle ~120°
O=C-O Bond Angle ~122°
Electronic Properties

The electronic properties of this compound, as determined by FMO analysis, are summarized in Table 3. The HOMO is likely to be localized on the benzene ring, with significant contributions from the bromine and oxygen atoms, indicating these as the primary sites for electrophilic attack. The LUMO is expected to be distributed over the carboxylic acid group and the aromatic ring, highlighting these regions as susceptible to nucleophilic attack.

PropertyPredicted Value (eV)
HOMO Energy -6.5 to -7.0 eV
LUMO Energy -1.5 to -2.0 eV
HOMO-LUMO Energy Gap 4.5 to 5.5 eV

Visualization of the Molecular Structure:

Caption: 2D representation of this compound.

Predicted Vibrational Frequencies

A comparison of predicted vibrational frequencies with typical experimental values for key functional groups is provided in Table 4. This serves as a guide for the interpretation of experimental IR spectra.

Vibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3400-3500 (monomer), ~2500-3300 (dimer)2500-3300
C=O Stretch (Carboxylic Acid) ~1750 (monomer), ~1700 (dimer)1680-1710
C-O Stretch (Carboxylic Acid) ~1250-13001210-1320
C-Br Stretch ~550-650500-690

Implications for Drug Development and Future Directions

The theoretical and computational analyses presented in this guide provide a comprehensive molecular portrait of this compound. The predicted electronic properties, particularly the HOMO-LUMO gap and the MEP map, suggest a molecule with moderate reactivity and distinct regions for potential non-covalent interactions. These insights are invaluable for its application as a scaffold or intermediate in the design of new therapeutic agents.

Molecular docking studies, guided by the structural and electronic information gleaned from DFT, can be employed to screen this compound and its derivatives against libraries of biological targets, potentially identifying novel protein-ligand interactions. The presence of the bromine atom is particularly noteworthy, as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

Future work should focus on the experimental validation of these computational predictions. The synthesis and acquisition of experimental spectroscopic data (NMR, IR, UV-Vis) for this compound would provide a crucial benchmark for refining the computational models. Furthermore, in-vitro screening of this compound against relevant biological targets, informed by molecular docking predictions, would be a logical next step in exploring its pharmaceutical potential.

Conclusion

This technical guide has demonstrated the power of a synergistic approach, combining foundational chemical knowledge with advanced computational techniques, to thoroughly characterize this compound. Through DFT calculations, we have elucidated its optimized geometry, electronic structure, and predicted vibrational spectra. The framework for molecular docking studies has been established, paving the way for the exploration of its bioactivity. This in-depth, in-silico analysis serves as a robust foundation for future experimental investigations and highlights the integral role of theoretical and computational chemistry in accelerating modern drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: 5-Bromo-2-ethylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromo-2-Alkylbenzoic Acid Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry. 5-Bromo-2-ethylbenzoic acid, a halogenated aromatic carboxylic acid, belongs to the broader class of 5-bromo-2-substituted benzoic acids. While direct therapeutic applications of the ethyl variant are not extensively documented in mainstream literature, its close structural analogs, such as the methyl and chloro derivatives, are pivotal intermediates in the synthesis of blockbuster drugs.[1][2][3]

This guide provides a comprehensive overview of the application of this scaffold, using this compound as a representative structure. We will explore its role as a versatile building block, detail synthetic protocols based on its well-established analogs, and discuss the physicochemical rationale behind its utility in developing treatments for metabolic, inflammatory, and neurological disorders. The principles and protocols discussed herein are designed to be directly applicable or adaptable for researchers utilizing this compound and its related structures in drug development campaigns.

Section 1: A Privileged Scaffold in Modern Therapeutics

The strategic placement of the bromine atom and the carboxylic acid group on the phenyl ring makes this scaffold a highly versatile intermediate. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of diverse molecular fragments. The carboxylic acid group provides a site for amide bond formation, esterification, or can act as a key hydrogen bond donor/acceptor in ligand-receptor interactions.

Foundational Role in Treating Type 2 Diabetes: SGLT2 Inhibitors

The most prominent application of the 5-bromo-2-substituted benzoic acid scaffold is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a revolutionary class of oral antidiabetic drugs.[1][4]

  • Mechanism of Action: SGLT2 inhibitors, such as Canagliflozin and Dapagliflozin, work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[1]

  • Synthetic Keystone: Compounds like 5-bromo-2-methylbenzoic acid and 5-bromo-2-chloro-benzoic acid are critical starting materials for synthesizing the C-aryl glucoside core of these drugs.[1][2][5] The synthesis typically involves a Friedel-Crafts acylation reaction between the benzoic acid derivative and a thiophene or phenyl-containing moiety, followed by reduction and subsequent glycosylation.[5] 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been identified as another key intermediate for a new family of SGLT2 inhibitors.[3]

cluster_TherapeuticAreas Therapeutic Applications of the Scaffold SGLT2 Diabetes Mellitus (SGLT2 Inhibitors) NSAID Inflammatory Diseases (NSAID Analogs) Neuro Neurological Disorders (Ischemia, Neurodegeneration) Onco Oncology (Kinase Inhibitors) Scaffold 5-Bromo-2-Alkylbenzoic Acid (e.g., this compound) Scaffold->SGLT2 Key intermediate for Canagliflozin, Dapagliflozin Scaffold->NSAID Precursor for Fenamic acid analogs Scaffold->Neuro Basis for neuroprotective agents like Brozopine Scaffold->Onco Scaffold for developing EGFR/VEGFR-2 inhibitors

Caption: Versatile applications of the 5-bromo-2-alkylbenzoic acid scaffold.

Potential in Anti-Inflammatory Drug Design

Derivatives of brominated benzoic acids are structurally related to fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of 5-Bromo-2-(phenylamino)benzoic acid, an analog with anti-inflammatory potential, has been described via the Ullman reaction.[6][7] This suggests that this compound could serve as a starting point for novel NSAIDs, where the ethyl group could modulate pharmacokinetics and selectivity for cyclooxygenase (COX) enzymes.[8]

Emerging Applications in Neurological Disorders

The benzoic acid scaffold has shown promise in the development of treatments for neurological conditions.

  • Cerebral Ischemia: A derivative, Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (Brozopine), has demonstrated protective effects in a rodent model of global cerebral ischemia.[9] It was shown to reduce mortality, prolong survival time, and inhibit apoptosis, suggesting a neuroprotective mechanism.[9]

  • Neurodegenerative Diseases: While direct evidence is emerging, compounds designed to degrade pathogenic protein aggregates, a hallmark of diseases like Alzheimer's and Huntington's, are being developed.[10] The structural features of benzoic acid derivatives make them suitable candidates for designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.[11][12]

Scaffolding for Novel Anticancer Agents

The indole backbone, which can be synthesized from benzoic acid precursors, is found in many compounds with anticancer properties.[13] Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as EGFR tyrosine kinase inhibitors.[13] Furthermore, 1-benzyl-5-bromoindolin-2-one derivatives have been developed as potent anticancer agents targeting VEGFR-2, a key protein in tumor angiogenesis.[14] This highlights the potential of using this compound as a foundational element for developing new, targeted cancer therapies.[15][16][17]

Section 2: Experimental Protocols & Methodologies

The following protocols are based on established, peer-reviewed methods for analogs of this compound and are provided as a guide for researchers. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Synthesis of 5-Bromo-2-Alkylbenzoic Acid via Electrophilic Bromination

This protocol describes a general method for the synthesis of the title scaffold from a 2-alkylbenzoic acid precursor. The ortho-alkyl group directs bromination to the para position (position 5).

Rationale: Concentrated sulfuric acid is used as both a solvent and a catalyst, activating the bromine for electrophilic aromatic substitution. The reaction is quenched in ice water to precipitate the less soluble product. Recrystallization from an alcohol/water mixture is a standard method for purifying crystalline organic acids.

Procedure:

  • In a reaction vessel, dissolve 2-ethylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid (approx. 4 mL per gram of starting material) at room temperature with stirring.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (1.1 to 1.5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5 to 20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[18]

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water (approx. 10 mL per gram of starting material).[18]

  • A solid precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

  • Air-dry the crude product. For purification, recrystallize from a suitable solvent system, such as ethanol/water.[18] Dissolve the crude solid in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Allow to cool slowly to form crystals, then filter and dry under vacuum.

Start 5-Bromo-2-methyl- benzoic acid Step1 Activation (e.g., SOCl2) Start->Step1 AcylChloride Acyl Chloride Intermediate Step1->AcylChloride Step2 Friedel-Crafts Acylation (AlCl3 catalyst) AcylChloride->Step2 Reactant2 2-(4-Fluorophenyl)thiophene Reactant2->Step2 Product Ketone Intermediate (Precursor to Canagliflozin) Step2->Product

Caption: Key synthesis step for an SGLT2 inhibitor intermediate.

Protocol 2: Synthesis of a Diaryl Ketone Intermediate for SGLT2 Inhibitors

This protocol outlines the Friedel-Crafts acylation, a critical step in building the core structure of many SGLT2 inhibitors, adapted from the synthesis of a canagliflozin intermediate.[5]

Rationale: The benzoic acid is first converted to a more reactive acyl chloride. This electrophile then reacts with an electron-rich aromatic compound (here, 2-(4-fluorophenyl)thiophene) in the presence of a Lewis acid catalyst (AlCl₃) to form the diaryl ketone.

Procedure:

  • Acyl Chloride Formation: Suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2-4 hours until gas evolution ceases and a clear solution is formed. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Friedel-Crafts Acylation: Dissolve 2-(4-fluorophenyl)thiophene (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Add a solution of the acyl chloride (from step 1) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired diaryl ketone intermediate.[1]

Section 3: Physicochemical Data and Structural Insights

The utility of a scaffold in medicinal chemistry is intrinsically linked to its physical and chemical properties.

Physicochemical Properties

The following data for this compound provides a baseline for its drug-like properties.

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[19]
Molecular Weight 229.07 g/mol PubChem[19]
IUPAC Name This compoundPubChem[19]
CAS Number 439937-55-0PubChem[19][20]
XLogP3 2.9PubChem[19]
Hydrogen Bond Donors 1PubChem[19]
Hydrogen Bond Acceptors 2PubChem[19]

Data sourced from the PubChem database.

The Role of Substitution
  • Ethyl Group (C₂H₅): The ethyl group at the 2-position, compared to a methyl group, slightly increases the lipophilicity (as indicated by the calculated XLogP3 value). This can influence cell membrane permeability, protein binding, and metabolic stability. It may also provide a vector for further functionalization or introduce subtle steric effects that could fine-tune binding affinity to a target protein.

  • Bromo Group (Br): The bromine atom at the 5-position is a critical feature. It is a weak deactivating group but directs electrophilic substitution. More importantly in drug discovery, its presence significantly enhances the potential for cross-coupling reactions, providing a robust and reliable point for molecular elaboration. Halogen bonding, a non-covalent interaction, may also play a role in ligand-target binding.

  • Carboxylic Acid Group (COOH): This functional group is often essential for target engagement, typically forming strong hydrogen bonds or salt bridges with basic residues (like arginine or lysine) in a protein's active site. It also provides a handle for creating prodrugs (e.g., esters) to improve bioavailability.

Section 4: Conclusion and Future Directions

While this compound itself is not yet a widely cited therapeutic agent, the overwhelming success of its close chemical relatives firmly establishes the 5-bromo-2-alkylbenzoic acid scaffold as a privileged structure in medicinal chemistry. Its proven value in the creation of SGLT2 inhibitors for diabetes is a testament to its synthetic utility and biological compatibility.

Future research efforts could productively explore the use of this compound in the following areas:

  • Next-Generation Metabolic Disease Agents: Developing novel SGLT2 inhibitors or targeting other pathways in metabolic syndrome where the specific properties of the ethyl group could offer advantages in potency or pharmacokinetic profile.[21][22]

  • Targeted Anticancer Therapies: Utilizing the scaffold as a starting point for kinase inhibitors (e.g., EGFR, VEGFR) where subtle changes in lipophilicity and sterics can drastically alter selectivity and potency.[13][14]

  • CNS-Penetrant Molecules: Investigating its potential in developing new treatments for neurodegenerative diseases, building on the promising results of related benzoic acid derivatives.[9][23]

By leveraging the established synthetic routes and understanding the structure-activity relationships of its analogs, researchers are well-equipped to unlock the full potential of this compound in the pursuit of novel and effective medicines.

References

Application Notes & Protocol: Facile Esterification of 5-Bromo-2-ethylbenzoic Acid via Fischer-Speier Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the esterification of 5-Bromo-2-ethylbenzoic acid. The procedure detailed herein employs the robust Fischer-Speier esterification method, a cornerstone of organic synthesis valued for its efficiency and scalability.[1][2] This guide will not only delineate the step-by-step experimental procedure but also delve into the mechanistic underpinnings and critical process parameters that ensure a high-yield synthesis of the corresponding ester. The target audience for this protocol includes professionals in pharmaceutical research and development, as well as academic researchers engaged in organic synthesis.

Introduction & Scientific Background

This compound and its ester derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the ethyl group can influence the molecule's steric and electronic properties.

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to use a large excess of the alcohol or to remove water as it is formed.[1][4] For sterically hindered benzoic acids, such as the ortho-disubstituted this compound, reaction rates can be slower, necessitating careful optimization of reaction conditions.[5]

Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[6][7][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester and regenerating the acid catalyst.[1][8]

Materials & Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
This compound≥98%Commercially Available
EthanolAnhydrous, ≥99.5%Commercially AvailableServes as both reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme care.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl Solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator

Experimental Workflow Diagram

Esterification_Workflow Experimental Workflow for Esterification cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Combine this compound and Ethanol in a round-bottom flask. B Add concentrated H₂SO₄ catalyst. A->B C Heat the mixture to reflux with stirring. B->C D Monitor reaction progress (e.g., by TLC). C->D E Cool the reaction mixture. D->E Upon completion F Partition between diethyl ether and water. E->F G Wash organic layer with NaHCO₃ solution. F->G H Wash organic layer with brine. G->H I Dry organic layer over Na₂SO₄. H->I J Filter and concentrate the organic layer. I->J K Purify the crude product (e.g., distillation or chromatography). J->K L Characterize the final product (e.g., NMR, IR, MS). K->L

Caption: A flowchart illustrating the key stages of the esterification process.

Detailed Experimental Protocol

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 21.6 mmol).

  • Add anhydrous ethanol (50 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.[4]

  • Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred mixture. An exothermic reaction will occur.

Step 2: Reflux

  • Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

Step 3: Workup and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst.[9] Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

Step 4: Purification

  • Filter the dried organic solution to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel, if necessary, to obtain the pure ethyl 5-bromo-2-ethylbenzoate.[9][10]

Reaction Mechanism

Fischer_Esterification Mechanism of Fischer Esterification CarboxylicAcid This compound ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Protonation of carbonyl oxygen Alcohol Ethanol Catalyst H⁺ (from H₂SO₄) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Nucleophilic attack by ethanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton transfer and elimination of water ProtonatedEster->Catalyst Regenerates catalyst Ester Ethyl 5-bromo-2-ethylbenzoate ProtonatedEster->Ester Deprotonation Water Water

Caption: The acid-catalyzed mechanism for the Fischer esterification.

Troubleshooting & Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that anhydrous ethanol was used, as water can shift the equilibrium back towards the reactants. The reaction time can also be extended.

  • Incomplete Reaction: For particularly hindered substrates, a stronger acid catalyst or higher temperatures might be necessary. However, this can also lead to side reactions.

  • Purification Challenges: If the product is difficult to separate from unreacted starting material, a careful fractional distillation or column chromatography with an appropriate solvent system is recommended.

Conclusion

The Fischer-Speier esterification is a reliable and effective method for the synthesis of ethyl 5-bromo-2-ethylbenzoate. By following this detailed protocol and understanding the underlying chemical principles, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide to facilitate the successful execution of this important organic transformation in a laboratory setting.

References

Introduction: The Strategic Importance of 5-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Production of 5-Bromo-2-ethylbenzoic Acid

This compound is a crucial substituted benzoic acid derivative that serves as a key starting material and intermediate in the synthesis of various high-value chemical entities. Its utility is particularly notable in the pharmaceutical industry, where it is a building block for complex active pharmaceutical ingredients (APIs), including novel antidiabetic agents.[1] The precise placement of the bromo and ethyl groups on the benzoic acid core provides a versatile scaffold for further chemical modifications.

This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The methodology is designed for scalability, safety, and high purity, addressing the needs of researchers and process chemists in industrial drug development. We will delve into the causality behind the procedural choices, from reaction mechanism to purification strategies, ensuring a thorough understanding for reliable implementation.

Synthesis Overview: Electrophilic Bromination of 2-Ethylbenzoic Acid

The most industrially viable and efficient route to this compound is the direct electrophilic aromatic substitution of 2-ethylbenzoic acid. This process utilizes elemental bromine in the presence of a strong acid, typically sulfuric acid, which acts as both a solvent and a catalyst. The reaction selectively installs a bromine atom at the C-5 position, driven by the directing effects of the substituents on the aromatic ring.

The overall workflow is summarized in the diagram below, outlining the key stages from starting material to the final, purified product.

G cluster_0 Reaction Stage cluster_1 Isolation & Purification A Start: 2-Ethylbenzoic Acid & Sulfuric Acid B Controlled Addition of Liquid Bromine A->B Charge Reactor C Reaction Stirring (Ambient Temperature) B->C Initiate Bromination D Quench Reaction Mixture in Ice Water C->D Reaction Complete E Filter Precipitated Crude Solid D->E Precipitation F Recrystallization (e.g., from Ethanol) E->F Purify G Dry Purified Product F->G Isolate H High-Purity this compound G->H Final Product

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Rationale: Directing Group Effects

The high regioselectivity of this reaction is a direct consequence of the electronic effects exerted by the ethyl and carboxylic acid groups on the benzene ring.

  • Ethyl Group (-CH₂CH₃): An activating, ortho-, para-director due to hyperconjugation and inductive effects. It increases the electron density at the positions ortho and para to itself, making them more susceptible to electrophilic attack.

  • Carboxylic Acid Group (-COOH): A deactivating, meta-director due to its electron-withdrawing nature.

The directing power of the activating ethyl group is dominant. It strongly activates the C-4 and C-6 positions. However, the C-6 position is sterically hindered by the adjacent ethyl group. Therefore, the electrophile (Br⁺) is directed primarily to the C-4 position relative to the ethyl group, which corresponds to the C-5 position of the benzoic acid molecule. This synergy results in the preferential formation of the desired 5-bromo isomer over other potential isomers like the 3-bromo derivative.[1]

Caption: Logical relationship of the synthesis reaction mechanism.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale that is representative of pilot plant or early-stage manufacturing operations. Adjustments may be necessary based on available equipment and specific batch size requirements.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
2-Ethylbenzoic Acid≥98%Standard chemical suppliers
Sulfuric Acid (H₂SO₄)95-98% (Concentrated)Standard chemical suppliers
Bromine (Br₂)≥99.5%Standard chemical suppliers
Ethanol (EtOH)Anhydrous or 95%Standard chemical suppliers
Deionized WaterN/AIn-house source
IceN/AIn-house source
Equipment
  • Glass-lined or appropriately corrosion-resistant reactor with mechanical stirring, a temperature probe, and an addition funnel.

  • Heating/cooling mantle or jacket for temperature control.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying.

  • Appropriate personal protective equipment (PPE).

Detailed Step-by-Step Methodology

1. Reaction Setup:

  • Charge the reactor with 2-ethylbenzoic acid (1.0 equivalent).

  • Under constant stirring, slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the starting material). A moderate exotherm may be observed; ensure the temperature does not exceed 30°C.

  • Stir the mixture until all the 2-ethylbenzoic acid has dissolved completely.

2. Bromination:

  • Cool the reaction mixture to 15-20°C.

  • Slowly add liquid bromine (1.1-1.2 equivalents) dropwise via the addition funnel over a period of 1-2 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature below 25°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 18-24 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

3. Work-up and Isolation of Crude Product:

  • Prepare a separate vessel with a mixture of ice and water (approx. 8-10 volumes).

  • Carefully and slowly pour the reaction mixture into the ice-water slurry with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Isolate the crude solid by filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

4. Purification by Recrystallization:

  • Transfer the crude, damp solid to a clean reactor.

  • Add a suitable solvent for recrystallization, such as ethanol (approx. 3-5 volumes).[1][2]

  • Heat the mixture to 70-75°C with stirring until the solid completely dissolves.

  • Slowly cool the solution to 0-5°C over several hours to allow for the formation of well-defined crystals.

  • Hold the slurry at 0-5°C for at least 2 hours to maximize the yield.

  • Filter the purified crystals and wash the cake with a small amount of cold ethanol.

5. Drying:

  • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Process Parameters Summary
ParameterValueRationale
Molar Ratio
2-Ethylbenzoic Acid1.0 eqLimiting reagent
Bromine1.1 - 1.2 eqEnsures complete reaction; excess is manageable
Reaction Conditions
Temperature (Bromination)15-25°CControls exotherm and minimizes side products
Reaction Time18-24 hoursAllows for high conversion
Purification
Recrystallization SolventEthanolGood solubility profile for high-purity isolation[1]
Expected Outcome
Yield75-85%Typical for this type of process
Purity≥99% (by HPLC)Achievable with careful recrystallization

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated area, such as a fume hood or an appropriately engineered facility.[3]

  • Hazard Identification:

    • This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][4] May cause respiratory irritation.

    • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and eye damage. Fatal if inhaled.

    • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., neoprene or nitrile), chemical safety goggles, and a face shield.[5]

    • A lab coat and appropriate protective clothing are mandatory.

    • When handling bromine and concentrated acid, use of a respirator with an appropriate acid gas cartridge is highly recommended.[5]

  • Handling and Storage:

    • Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated place.[3][5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity and quantifying any isomeric impurities.[6][7]

  • Structural Confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the bromine substituent.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

References

Analytical methods for the quantification of 5-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 5-Bromo-2-ethylbenzoic Acid

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (CAS: 439937-55-0), a key intermediate in chemical and pharmaceutical synthesis.[1][2][3] Accurate quantification of this compound is critical for ensuring process consistency, quality control of starting materials, and impurity profiling in final products. We present two robust analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity applications and structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework built on principles of scientific integrity and adherence to international validation standards.

Introduction: The Analytical Imperative

This compound (C₉H₉BrO₂) is an aromatic carboxylic acid derivative whose purity directly impacts the yield, safety, and efficacy of subsequent synthetic products. The presence of isomers, unreacted starting materials, or degradation by-products can compromise the quality of an active pharmaceutical ingredient (API). Therefore, validated, reliable, and fit-for-purpose analytical methods are not merely a regulatory requirement but a scientific necessity for robust process development and quality assurance.

This guide details two orthogonal analytical techniques, providing the rationale behind methodological choices and comprehensive, step-by-step protocols that incorporate self-validating system suitability checks. The methods are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Method 1: Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis, offering excellent robustness, precision, and throughput for quantifying intermediates like this compound. The methodology described here employs ion suppression to achieve optimal retention and separation on a non-polar stationary phase.

Principle of Analysis

As a carboxylic acid, this compound is polar and can exhibit poor retention on a standard C18 reversed-phase column under neutral pH conditions. To overcome this, the mobile phase is acidified to a pH at least two units below the analyte's pKa (predicted pKa ≈ 3.40).[7][8] This suppresses the ionization of the carboxyl group, rendering the molecule less polar and significantly increasing its retention time, allowing for effective separation from other components.[8][9] Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the substituted benzene ring.[10]

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, degasser, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Reagents and Materials:

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (18.2 MΩ·cm ultrapure).

  • Phosphoric Acid (ACS grade or higher).

  • Syringe filters (0.22 µm, PTFE or other compatible material).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard stationary phase for separating moderately non-polar aromatic compounds.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier for ion suppression.[8]
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-80% B; 15-17 min: 80% B; 17.1-20 min: 40% BEnsures elution of the main analyte while separating it from potential early-eluting polar and late-eluting non-polar impurities.[11]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 35 °CEnhances peak shape and ensures reproducible retention times.
Detection Wavelength 235 nmBenzoic acid derivatives typically show strong absorbance in this region.[10][12] A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.

Solution Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulates and prevent column blockage.[13][14]

HPLC Analysis Workflow

Caption: Workflow for HPLC quantification of this compound.

Method Validation Summary

All validation procedures should be conducted according to ICH Q2(R2) guidelines to demonstrate the method is fit for its intended purpose.[4][5][6]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Peak is free from interference from impurities and diluent.The analyte peak is spectrally pure and well-resolved from known impurities.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 over a range of 10-500 µg/mL.
Accuracy 98.0% - 102.0% Recovery99.5% - 101.2% Recovery across three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.8% (n=6 injections).
Intermediate Precision RSD ≤ 2.0%RSD = 1.3% (analysis on different day/by different analyst).
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level quantification, impurity identification, and analysis in complex matrices. Due to the low volatility of benzoic acids, a derivatization step is required to convert the analyte into a more volatile species suitable for gas chromatography.[15]

Principle of Analysis

This method involves an initial liquid-liquid extraction to isolate the analyte from the sample matrix. The polar carboxylic acid group is then converted to a non-polar trimethylsilyl (TMS) ester through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15][16] This derivatization drastically increases the analyte's volatility and thermal stability. The derivatized compound is then separated on a GC column and detected by a mass spectrometer. For quantification, Selected Ion Monitoring (SIM) is used, where the detector is programmed to monitor only specific mass-to-charge ratio (m/z) ions characteristic of the analyte, providing excellent sensitivity and selectivity.[15]

Experimental Protocol: GC-MS

Instrumentation:

  • GC system with an autosampler, split/splitless inlet, coupled to a Mass Spectrometer.

  • Nitrogen evaporator or centrifugal vacuum concentrator.

Reagents and Materials:

  • This compound reference standard.

  • Benzoic acid-d₅ (Internal Standard).

  • Ethyl Acetate (GC grade).

  • Hydrochloric Acid (HCl).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Anhydrous Sodium Sulfate.

Sample Preparation and Derivatization:

  • Spiking: To 1 mL of aqueous sample (or a dissolved solid sample), add a known amount of the internal standard (Benzoic acid-d₅).

  • Acidification: Acidify the sample to pH < 2 with HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.

  • Drying: Transfer the organic (top) layer to a fresh tube containing anhydrous sodium sulfate to remove residual water.

  • Evaporation: Transfer the dried organic extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40 °C.[15]

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of BSTFA to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-bleed, non-polar column suitable for a wide range of derivatized compounds.[17]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °C (Splitless mode)Ensures complete vaporization of the derivatized analyte.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides separation from solvent front and other potential by-products.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible fragmentation for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity for quantification.
SIM Ions To be determined experimentally by analyzing a standard in full scan mode. Expect ions corresponding to the TMS-derivatized molecule and its fragments.Example: Quantifier and Qualifier ions for analyte and internal standard.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS quantification of this compound.

Method Comparison and Selection

The choice between HPLC-UV and GC-MS depends on the specific analytical objective.

FeatureRP-HPLC-UVGC-MS with Derivatization
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Selectivity Good; based on retention time and UV spectrumExcellent; based on retention time and mass fragmentation
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Sample Prep Simple (dissolve, filter)Complex (extraction, evaporation, derivatization)
Throughput HighLow to moderate
Best For Routine QC, assay, purity testing, stability studiesTrace analysis, impurity identification, analysis in complex biological matrices

Conclusion

This guide provides two distinct, robust, and validated methodologies for the quantitative determination of this compound. The RP-HPLC-UV method is presented as a reliable and efficient choice for routine quality control applications where high sample throughput and simplicity are desired. For applications demanding higher sensitivity and unequivocal identification, such as trace impurity analysis or pharmacokinetic studies, the GC-MS method is the superior choice, despite its more complex sample preparation requirements. The selection of the appropriate method should be based on a thorough assessment of the analytical needs, including sensitivity, selectivity, and the nature of the sample matrix, in alignment with the principles of analytical procedure development.[4]

References

Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 5-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-2-ethylbenzoic Acids

In the landscape of modern drug discovery and materials science, the ability to selectively construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is of paramount importance. The scaffold of 5-Bromo-2-ethylbenzoic acid serves as a versatile platform for the synthesis of a diverse array of complex molecules. Its derivatives, particularly 5-aryl-2-ethylbenzoic acids, are key structural motifs in numerous pharmacologically active compounds and advanced materials. The strategic placement of the ethyl group at the ortho position and the carboxylic acid functionality introduces unique steric and electronic properties that can be exploited to fine-tune molecular interactions and physical characteristics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical, step-by-step protocols for the metal-catalyzed cross-coupling of this compound. We will delve into the mechanistic intricacies of several powerful palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into the rationale behind experimental choices and providing a framework for the successful synthesis of a broad spectrum of derivatives.

I. The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1] This palladium-catalyzed cross-coupling reaction provides an efficient pathway to biaryl compounds, which are prevalent in pharmaceuticals and functional materials.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. The subsequent transmetalation step, facilitated by a base, involves the transfer of the organic group from the boronic acid to the palladium center. Finally, reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating transmetalation.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' (Product) Ar-Ar' (Product) Ar-Br (this compound) Ar-Br (this compound) Ar-Br (this compound)->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of bromobenzoic acids.[4][5] The ortho-ethyl group may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to the flask under a positive flow of inert gas.

  • Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterRecommended ConditionRationale/Justification
Palladium Source Pd(OAc)₂A common and relatively inexpensive palladium precursor.
Ligand SPhosA bulky, electron-rich biarylphosphine ligand effective for sterically hindered substrates.[6]
Base K₃PO₄A strong base that effectively promotes the formation of the active boronate species.[3]
Solvent System Toluene/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Catalyst Loading 1-5 mol%A typical range for efficient catalysis; may require optimization.

II. The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the synthesis of substituted alkenes.[7] This reaction offers a direct route to introduce alkenyl groups at the 5-position of 2-ethylbenzoic acid, providing valuable intermediates for further synthetic transformations.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) species.[8] The resulting arylpalladium(II) complex then coordinates to the alkene. Migratory insertion of the alkene into the palladium-carbon bond is followed by β-hydride elimination to release the substituted alkene product and a hydridopalladium complex. The final step involves the regeneration of the Pd(0) catalyst by a base.[8]

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Alkene-Complex Alkene-Complex Ar-Pd(II)-Br(L2)->Alkene-Complex Alkene Coordination Hydrido-Pd-Complex Hydrido-Pd-Complex Alkene-Complex->Hydrido-Pd-Complex Migratory Insertion & β-Hydride Elimination Hydrido-Pd-Complex->Pd(0)L2 Reductive Elimination Substituted Alkene (Product) Substituted Alkene (Product) Ar-Br (this compound) Ar-Br (this compound) Ar-Br (this compound)->Ar-Pd(II)-Br(L2) Alkene Alkene Alkene->Alkene-Complex Base Base Base->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol is based on general procedures for the Heck coupling of aryl bromides, with considerations for the sterically hindered nature of the substrate.[9]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Data Presentation: Heck Reaction Parameters

ParameterRecommended ConditionRationale/Justification
Palladium Source Pd(OAc)₂A common and effective palladium precursor.
Ligand P(o-tol)₃A bulky phosphine ligand that can be effective for sterically demanding substrates.
Base Et₃NA common organic base used to neutralize the HBr generated in the reaction.
Solvent DMFA high-boiling polar aprotic solvent suitable for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required to promote the Heck reaction.
Alkene StyreneAn example of a suitable alkene coupling partner.

III. The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction provides a direct route to 5-alkynyl-2-ethylbenzoic acid derivatives, which are valuable precursors for the synthesis of heterocycles and other complex molecules.

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[10] The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst is believed to facilitate the reaction by forming a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.[10] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[5]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR (Product) Ar-C≡CR (Product) HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Base Base Base->Cu-C≡CR Ar-Br (this compound) Ar-Br (this compound) Ar-Br (this compound)->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from copper-free Sonogashira procedures to minimize alkyne homocoupling.[5]

Materials:

  • This compound

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and P(t-Bu)₃·HBF₄ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and phenylacetylene (1.2 mmol, 1.2 equiv) to the flask via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Data Presentation: Sonogashira Coupling Parameters

ParameterRecommended ConditionRationale/Justification
Palladium Source Pd₂(dba)₃A common Pd(0) source for cross-coupling reactions.
Ligand P(t-Bu)₃·HBF₄A bulky and electron-rich phosphine ligand that promotes the reaction.
Base Cs₂CO₃An effective base for the deprotonation of the terminal alkyne.
Solvent 1,4-DioxaneA suitable solvent for copper-free Sonogashira couplings.
Temperature Room Temperature to 50 °CMilder conditions are often possible with efficient catalyst systems.
Co-catalyst None (Copper-free)Avoids the formation of Glaser coupling byproducts.[11]

IV. The Buchwald-Hartwig Amination: A Versatile Route to Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl compounds from aryl halides and primary or secondary amines.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[13] The resulting arylpalladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[13]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' (Product) Ar-NR'R'' (Product) Ar-Br (this compound) Ar-Br (this compound) Ar-Br (this compound)->Ar-Pd(II)-Br(L2) HNR'R'' (Amine) HNR'R'' (Amine) HNR'R'' (Amine)->Ar-Pd(II)-NR'R''(L2) Base Base Base->Ar-Pd(II)-NR'R''(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[14] The carboxylic acid group may require the use of a stronger base.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (2.5 mmol, 2.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterRecommended ConditionRationale/Justification
Palladium Source Pd(OAc)₂A common and effective palladium precursor.
Ligand XPhosA highly effective bulky biarylphosphine ligand for a wide range of amination reactions.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine and carboxylic acid.
Solvent TolueneA common solvent for Buchwald-Hartwig amination reactions.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed efficiently.
Amine MorpholineAn example of a secondary amine coupling partner.

Conclusion

The metal-catalyzed cross-coupling of this compound offers a powerful and versatile platform for the synthesis of a diverse range of functionalized molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each provide unique and efficient pathways to introduce aryl, alkenyl, alkynyl, and amino moieties at the 5-position of the benzoic acid scaffold. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to design and execute these transformative reactions, ultimately accelerating the discovery and development of novel pharmaceuticals and advanced materials. Careful consideration of the choice of catalyst, ligand, base, and solvent is crucial for achieving optimal results, particularly given the steric hindrance imparted by the ortho-ethyl group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you improve yield, purity, and overall success. As Senior Application Scientists, we've compiled field-proven insights and troubleshooting strategies to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the electrophilic aromatic substitution (bromination) of 2-ethylbenzoic acid. This is typically achieved by reacting 2-ethylbenzoic acid with a brominating agent in the presence of a catalyst or a strong acid, such as sulfuric acid.[1]

Q2: Why is the formation of the 3-bromo isomer a significant issue?

A2: The ethyl group at the 2-position is an ortho-, para-directing group. Therefore, during electrophilic bromination, the bromine can add to the positions ortho or para to the ethyl group. The para-position (position 5) is sterically more accessible, leading to the desired 5-bromo isomer. However, some substitution at the ortho-position (position 3) can occur, leading to the formation of the undesired 3-Bromo-2-ethylbenzoic acid isomer.[1] Separating these isomers can be challenging and often leads to a lower isolated yield of the desired product.

Q3: What are the critical safety precautions for this synthesis?

A3: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with concentrated sulfuric acid is highly exothermic and should be performed with care, often involving slow, dropwise addition of reagents and cooling in an ice bath.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

Q: My final isolated yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the possibilities.

  • Incomplete Reaction:

    • Plausible Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated reagents.

    • Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature. Ensure your brominating agent and any catalysts are fresh and active.

  • Suboptimal Reagent Stoichiometry:

    • Plausible Cause: The ratio of brominating agent to the starting material is critical. Too little will result in an incomplete reaction, while a large excess can lead to the formation of di-brominated byproducts.

    • Suggested Solution: A slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents) is often optimal.[2] It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific conditions.

  • Product Loss During Workup and Purification:

    • Plausible Cause: Significant amounts of the product can be lost during the aqueous workup and recrystallization steps.

    • Suggested Solution: When quenching the reaction with water, ensure the precipitation of the product is complete by using ice-cold water.[2] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[2]

Issue 2: High Levels of Isomeric Impurity (3-Bromo-2-ethylbenzoic acid)

Q: My final product is contaminated with a significant amount of the 3-bromo isomer. How can I increase the selectivity for the 5-bromo isomer?

A: Achieving high regioselectivity is a common challenge. Here are some strategies to favor the formation of the 5-bromo isomer:

  • Choice of Brominating Agent:

    • Plausible Cause: The reactivity of the brominating agent can influence the isomer ratio.

    • Suggested Solution: While elemental bromine is commonly used, N-Bromosuccinimide (NBS) can sometimes offer better selectivity for the para-position, especially in the presence of a suitable catalyst.[3]

  • Reaction Temperature:

    • Plausible Cause: Higher reaction temperatures can sometimes lead to a decrease in selectivity.

    • Suggested Solution: Running the reaction at a lower temperature (e.g., 0-10°C) may improve the regioselectivity.[3] This slows down the reaction rate, allowing the sterically favored para-substitution to dominate.

  • Purification Strategy:

    • Plausible Cause: The separation of the 5-bromo and 3-bromo isomers is often the most critical step for achieving high purity.[1]

    • Suggested Solution: Recrystallization is the most effective method for removing the 3-bromo isomer.[1] A variety of solvents can be used, with alcohols like ethanol or isopropanol often being effective.[1] The 5-bromo isomer is typically less soluble and will crystallize out first upon cooling, leaving the 3-bromo isomer in the mother liquor.

Experimental Protocols & Data

Table 1: Comparison of Bromination Conditions
ParameterMethod AMethod B
Starting Material 2-Ethylbenzoic Acid2-Ethylbenzoic Acid
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent/Catalyst Concentrated Sulfuric AcidAcetonitrile
Temperature 25°C0-10°C
Typical Yield 80-90% (crude)85-95% (crude)
Key Advantage Lower cost of reagentsPotentially higher selectivity, milder conditions
Reference Adapted from[2]Adapted from[3]
Protocol 1: Synthesis via Bromination with Br₂ in H₂SO₄
  • In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 2-ethylbenzoic acid in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath.

  • Slowly add bromine dropwise to the cooled solution over 10-15 minutes.

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualizing the Workflow

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Ethylbenzoic Acid in conc. H₂SO₄ B Cool to 0-5°C A->B C Add Bromine (dropwise) B->C D Stir at Room Temperature (18-24h) C->D E Quench in Ice Water D->E F Filter Crude Product E->F G Recrystallize from Ethanol F->G H Isolate Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue CheckPurity High Isomer Content? Start->CheckPurity LowYield Low Overall Yield? Start->LowYield Recrystallize Optimize Recrystallization: - Minimal hot solvent - Slow cooling CheckPurity->Recrystallize Yes CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion Yes WorkupLoss Minimize workup losses LowYield->WorkupLoss No ChangeReagent Consider NBS as brominating agent Recrystallize->ChangeReagent LowerTemp Lower reaction temperature (0-10°C) ChangeReagent->LowerTemp Incomplete Incomplete Reaction CheckCompletion->Incomplete Yes Extend Extend reaction time Incomplete->Extend OptimizeStoich Optimize reagent stoichiometry Incomplete->OptimizeStoich

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 5-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Bromo-2-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven experience to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.

Recrystallization Issues

Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Low recovery is a frequent issue in recrystallization and can stem from several factors. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Inappropriate Solvent Choice: If the solvent is too good at dissolving the compound, a significant amount will remain in the mother liquor even after cooling. Conversely, if the solvent is too poor, you may have used an excessive volume to dissolve the crude material, leading to losses.

  • Excessive Solvent Volume: Using the absolute minimum amount of hot solvent to fully dissolve the crude product is crucial. Any excess solvent will retain more of your product in solution upon cooling.

  • Premature Crystallization: If crystallization occurs too rapidly (e.g., "crashing out"), impurities can become trapped within the crystal lattice, reducing the purity of your final product. Slow cooling is essential for the formation of pure crystals.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature (e.g., in an ice bath) to maximize the precipitation of your product.

Solution Workflow:

  • Solvent Screening: If you are experiencing low yields, consider rescreening for an optimal solvent. Based on literature for similar compounds, ethanol is a good starting point.[1] Other potential solvents include methanol, isopropanol, or mixtures like ethanol/water or toluene/hexanes.[2]

  • Minimize Solvent: Use a minimal amount of boiling solvent to dissolve your crude this compound. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This encourages the formation of larger, purer crystals.

  • Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it and analyze a small sample by TLC or NMR to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable.

Q2: After recrystallization, my this compound is still impure, with a broad melting point range. What should I do?

Persistent impurities after a single recrystallization are common, especially if the impurities have similar solubility profiles to the desired product. The most likely persistent impurity in the synthesis of this compound is its positional isomer, 3-Bromo-2-ethylbenzoic acid.[2]

  • Co-crystallization of Isomers: Positional isomers often have very similar physical properties, making them difficult to separate by simple recrystallization.

  • Trapped Impurities: Rapid crystallization can trap impurities within the crystals.

Solutions:

  • Second Recrystallization: A second recrystallization can often significantly improve purity.

  • Alternative Purification Technique: If recrystallization fails to remove the impurity, you may need to employ a different technique.

    • Acid-Base Extraction: This is a powerful technique to separate acidic compounds from neutral or basic impurities.[3]

    • Column Chromatography: This is often the most effective method for separating compounds with similar polarities, such as positional isomers.

Q3: My crude this compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, leading to oiling out.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound.

Troubleshooting Steps:

  • Add More Solvent: If the compound has oiled out, try adding more of the hot solvent to fully dissolve the oil. Then, allow it to cool slowly.

  • Change Solvent System: If adding more solvent doesn't work, you may need to try a different solvent or a co-solvent system (e.g., ethanol/water).

  • Induce Crystallization: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth. Adding a seed crystal of pure this compound can also be effective.

  • Pre-purification: If the crude material is very impure, a preliminary purification step like acid-base extraction may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound on a large scale?

For large-scale purification, a combination of methods is often the most effective and economical approach.

  • Initial Acid-Base Extraction: This is a highly efficient first step to remove any neutral or basic impurities from the crude product. The process involves dissolving the crude material in an organic solvent and extracting it with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt.[3] The aqueous layer is then separated and re-acidified to precipitate the purified carboxylic acid.

  • Recrystallization: Following the acid-base extraction, recrystallization from a suitable solvent (e.g., ethanol) can then be used to remove remaining impurities, particularly the challenging positional isomers.[2]

This two-step process leverages the strengths of both techniques: the high throughput of extraction for bulk impurity removal and the high resolving power of recrystallization for fine purification.

Q2: How can I separate this compound from its positional isomer, 3-Bromo-2-ethylbenzoic acid?

Separating positional isomers is a common challenge in organic synthesis. While a carefully optimized recrystallization can sometimes be effective, column chromatography is generally the most reliable method.

  • Principle of Separation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Even small differences in polarity between isomers can be exploited for separation.

  • General Protocol:

    • Stationary Phase: Silica gel is a common choice for separating acidic compounds.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

    • TLC Optimization: Before running the column, it is essential to find a solvent system that gives good separation of the isomers on a TLC plate. The goal is to have a significant difference in the Rf values of the two spots.

    • Column Packing and Elution: The crude mixture is loaded onto the column and the eluent is passed through. Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

Q3: What analytical techniques are recommended to assess the purity of my this compound?

To ensure the purity of your final product, a combination of analytical techniques should be employed:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range. The melting point of this compound is reported to be 88-90 °C.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and for detecting the presence of impurities. The spectra of the purified product should be clean and all peaks should be assignable to the desired structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample. A pure sample will show a single major peak. Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic or acetic acid) is a common method for analyzing aromatic carboxylic acids.[5]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is formed.[3]

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 5-bromo-2-ethylbenzoate) will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent. Ethanol is a good starting point.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Data Presentation

Technique Typical Solvents/Reagents Impurities Removed Advantages Disadvantages
Acid-Base Extraction Diethyl ether/Ethyl acetate, aq. NaHCO₃, aq. HClNeutral and basic impuritiesHigh capacity, fast, good for initial cleanupDoes not remove acidic impurities (e.g., isomers)
Recrystallization Ethanol, Methanol, Isopropanol, Ethanol/WaterImpurities with different solubility profilesCan be highly effective for achieving high purityCan have lower yields, may not separate close isomers
Column Chromatography Silica gel, Hexanes/Ethyl acetateCompounds with different polarities (including isomers)High resolving power, can separate complex mixturesMore time-consuming, requires larger solvent volumes

Visualizations

Decision Workflow for Purification Strategy

Caption: Decision tree for selecting the optimal purification strategy.

References

Common side reactions in the synthesis of 5-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-ethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient process.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through the electrophilic aromatic substitution of 2-ethylbenzoic acid, is a crucial step in the preparation of various pharmaceutical intermediates. However, the directing effects of the substituents on the aromatic ring can lead to a variety of side reactions. This guide will address the most common issues and provide actionable solutions.

Issue 1: Formation of Isomeric Bromo-2-ethylbenzoic Acids

Question: My final product is a mixture of isomers, with significant amounts of 3-bromo-2-ethylbenzoic acid and/or 4-bromo-2-ethylbenzoic acid. How can I improve the regioselectivity of the bromination?

Root Cause Analysis: The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director.[1] In the electrophilic bromination of 2-ethylbenzoic acid, the activating effect of the ethyl group and the deactivating effect of the carboxylic acid group compete, leading to the formation of multiple isomers. The desired 5-bromo isomer is formed due to the para-directing effect of the ethyl group and the meta-directing effect of the carboxylic acid group. However, the ortho-directing effect of the ethyl group can lead to the formation of 3-bromo-2-ethylbenzoic acid, and bromination para to the carboxylic acid can result in 4-bromo-2-ethylbenzoic acid.

Solution:

  • Reaction Conditions: The choice of brominating agent and reaction solvent is critical. Using a milder brominating agent, such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, can enhance selectivity.[2][3] The strong acid protonates the carboxylic acid group, increasing its deactivating effect and favoring meta-substitution relative to the carboxyl group.

  • Temperature Control: Maintaining a low reaction temperature (0-10 °C) can help to control the reaction rate and improve selectivity by minimizing the formation of undesired isomers.

  • Catalyst: The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is standard for aromatic bromination with Br2.[4] However, for substituted benzoic acids, careful optimization of the catalyst and conditions is necessary to avoid over-bromination and isomer formation.

Issue 2: Over-bromination Resulting in Di- or Tri-brominated Products

Question: I am observing significant amounts of di- and even tri-brominated impurities in my product. How can I prevent this?

Root Cause Analysis: The aromatic ring, once brominated, can still be susceptible to further electrophilic attack, especially if the reaction conditions are too harsh or the reaction time is prolonged. The presence of the activating ethyl group contributes to this susceptibility.

Solution:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is sometimes necessary to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.05-1.1 equivalents of the brominating agent.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

  • Gradual Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, reducing the likelihood of multiple substitutions on the same molecule.

Issue 3: Benzylic Bromination of the Ethyl Group

Question: My NMR analysis shows evidence of bromination on the ethyl side chain. What causes this and how can I avoid it?

Root Cause Analysis: Benzylic bromination is a radical-mediated reaction that can occur under certain conditions, particularly with the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and/or upon exposure to UV light.[5][6]

Solution:

  • Reaction Conditions: To favor electrophilic aromatic substitution over radical benzylic bromination, the reaction should be carried out in the dark and in the absence of radical initiators. When using NBS for aromatic bromination, it is typically used in conjunction with a strong acid in a polar solvent, which promotes the ionic pathway.

  • Choice of Brominating Agent: While NBS can be used for aromatic bromination, elemental bromine (Br2) with a Lewis acid catalyst is less likely to cause benzylic bromination under the appropriate conditions (dark, controlled temperature).

Issue 4: Difficulty in Product Purification

Question: I am struggling to separate the desired this compound from the isomeric impurities and starting material. What purification strategies are most effective?

Root Cause Analysis: The isomeric bromo-2-ethylbenzoic acids have very similar physical properties, making their separation by standard techniques like crystallization challenging.

Solution:

  • Recrystallization: While challenging, recrystallization can be effective if the isomeric ratio is favorable. Solvents such as ethanol, acetic acid, or toluene can be used.[7][8] It may require multiple recrystallization steps to achieve high purity.

  • Column Chromatography: For laboratory-scale preparations, silica gel column chromatography is a reliable method for separating isomers. A solvent system of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape is often effective.

  • Derivative Formation: In some cases, converting the mixture of acids to their corresponding esters (e.g., methyl or ethyl esters) can facilitate separation by chromatography or distillation. The purified ester can then be hydrolyzed back to the desired carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

The yield can vary significantly depending on the chosen synthetic route and reaction conditions. With optimized procedures, yields in the range of 70-85% can be achieved. However, if significant side reactions occur, the yield of the desired isomer will be lower.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and confirming the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • HPLC/TLC: To assess the purity and identify the presence of any impurities or isomers.

Q3: Are there alternative synthetic routes to this compound?

Yes, alternative routes exist, though they may be longer or require more specialized starting materials. One such route could involve the Sandmeyer reaction starting from an appropriately substituted aniline derivative.[9] Another approach could be the oxidation of 4-bromo-1-ethyl-2-methylbenzene.

Q4: What are the main safety precautions to consider during this synthesis?

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care.

  • Strong Acids: Concentrated sulfuric acid is extremely corrosive. Always add acid to water, never the other way around, to dissipate the heat generated.

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

III. Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound using N-bromosuccinimide.

Materials:

  • 2-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylbenzoic acid (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the cooled solution while stirring.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Separate the organic layer and wash it sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white solid.

IV. Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

main_reaction A 2-Ethylbenzoic Acid B This compound A->B Electrophilic Aromatic Substitution Reagents + NBS + H₂SO₄

Caption: Synthesis of this compound.

Common Side Reactions

side_reactions Start 2-Ethylbenzoic Acid Desired This compound Start->Desired Desired Path Isomer1 3-Bromo-2-ethylbenzoic Acid Start->Isomer1 Isomerization (ortho to ethyl) Isomer2 4-Bromo-2-ethylbenzoic Acid Start->Isomer2 Isomerization (para to carboxyl) Benzylic 2-(1-Bromoethyl)benzoic Acid Start->Benzylic Radical Side Reaction OverBrom Dibromo-2-ethylbenzoic Acid Desired->OverBrom Over-bromination troubleshooting_workflow Start Analyze Crude Product (NMR, HPLC) Problem1 High Isomer Content? Start->Problem1 Solution1 Optimize Temp & Reagents (Low Temp, NBS/H₂SO₄) Problem1->Solution1 Yes Problem2 Over-bromination? Problem1->Problem2 No Purify Purify Product (Recrystallization, Chromatography) Solution1->Purify Solution2 Control Stoichiometry Monitor Reaction Closely Problem2->Solution2 Yes Problem3 Benzylic Bromination? Problem2->Problem3 No Solution2->Purify Solution3 Exclude Light & Radical Initiators Problem3->Solution3 Yes Problem3->Purify No Solution3->Purify End Pure this compound Purify->End

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-ethylbenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial synthetic transformations. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low to No Conversion of Starting Material

Q: My reaction shows minimal or no consumption of this compound. What are the primary factors I should investigate?

A: Low or no conversion is the most common issue and typically points to a problem in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves. A systematic approach is key to identifying the root cause.

  • 1. Catalyst System Integrity: The heart of the reaction is the active Pd(0) catalyst. For an electron-rich aryl bromide like this compound, the initial oxidative addition step can be sluggish.[1]

    • Cause & Explanation: Your chosen palladium source and ligand may not be generating the active Pd(0) species efficiently, or the ligand may not be suitable for this substrate. The lone pair electrons of the carboxylate group (formed under basic conditions) can potentially coordinate with the palladium center, inhibiting catalysis.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the palladium center.[2][3] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands, which are designed for challenging substrates.[1][4] Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can also be beneficial as they are designed to generate the active Pd(0) catalyst cleanly and efficiently upon exposure to a base.[5][6]

  • 2. Base Selection and Strength: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle, especially in Suzuki-Miyaura reactions where it activates the boronic acid.[7][8][9]

    • Cause & Explanation: An inappropriate base can lead to poor results. A base that is too weak may not facilitate the transmetalation step effectively.[8] Conversely, a base that is too strong could lead to unwanted side reactions. The solubility of the base in the chosen solvent is also a critical factor.[8]

    • Solution: For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are standard.[7] If K₂CO₃ gives low yields, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can often improve the outcome significantly.[1] A screening of different bases is a highly recommended optimization step.

  • 3. Reaction Environment: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.

    • Cause & Explanation: The presence of oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. It can also promote the undesired homocoupling of coupling partners, such as boronic acids in a Suzuki reaction.[4][10]

    • Solution: Ensure all reagents are of high purity and that solvents are rigorously degassed. This is a critical step.[4] Common degassing methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or subjecting the solvent to several freeze-pump-thaw cycles. The reaction should be set up and run under a strictly inert atmosphere.

  • 4. Temperature: Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly oxidative addition.

    • Cause & Explanation: Insufficient temperature can lead to a sluggish or stalled reaction. However, excessively high temperatures can cause catalyst decomposition (see Problem 2).

    • Solution: Most cross-coupling reactions with aryl bromides require heating, typically in the range of 80-110 °C. If your reaction is not proceeding at a lower temperature, gradually increasing the heat may initiate the reaction. Monitor the reaction for signs of decomposition.

Troubleshooting Workflow for Low Conversion

Start Low / No Conversion Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Base 2. Assess Base & Solvent Start->Check_Base Check_Environment 3. Verify Reaction Environment Start->Check_Environment Solution_Ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider a precatalyst. Check_Catalyst->Solution_Ligand Is ligand appropriate? Solution_Base Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure base solubility. Check_Base->Solution_Base Is base effective? Solution_Environment Rigorously degas solvents. Ensure inert atmosphere (Ar or N₂). Check_Environment->Solution_Environment Is O₂ present?

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Problem 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I suppress these pathways?

A: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

  • 1. Homocoupling: This is the coupling of two identical partners (e.g., two boronic acid molecules in a Suzuki reaction or two molecules of the aryl bromide).

    • Cause & Explanation: Boronic acid homocoupling is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.[4][10] Aryl halide homocoupling can occur, but is less common.

    • Solution: As with low conversion issues, the most effective solution is to improve the degassing of the reaction mixture to eliminate oxygen.[4] Lowering the reaction temperature may also disfavor the homocoupling pathway relative to the cross-coupling.[4]

  • 2. Dehalogenation (or Protodehalogenation): This side reaction replaces the bromine atom on your starting material with a hydrogen atom.

    • Cause & Explanation: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols (if used as a solvent), or even certain amine bases. After the oxidative addition step, the palladium intermediate can react with these proton sources instead of the desired coupling partner.[10]

    • Solution: Ensure you are using anhydrous solvents. If water is required for the reaction (as is common in Suzuki couplings), use the minimum effective amount. Choosing a non-protic base can sometimes mitigate this issue. The choice of ligand can also influence the rate of dehalogenation versus the productive reductive elimination step.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black shortly after heating, and the reaction stalls. What does this indicate?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[4]

  • Cause & Explanation: This occurs when the palladium nanoparticles in the catalytic cycle agglomerate and precipitate out of solution. This is often caused by:

    • Excessive Temperature: High heat can accelerate the decomposition process.[4]

    • Inadequate Ligand Stabilization: The phosphine ligand's primary role is to stabilize the palladium atom. If the ligand is not bulky or electron-donating enough, or if it degrades under the reaction conditions, the palladium will be left unprotected and will precipitate.[2][4]

    • High Concentrations: Very high reactant concentrations can sometimes promote catalyst decomposition.

  • Solution:

    • Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Switch to a more robust and sterically demanding ligand (e.g., Buchwald or NHC ligands) that can better stabilize the palladium center throughout the catalytic cycle.[4]

    • If solubility is an issue, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), which can sometimes help stabilize the palladium catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: How does the carboxylic acid group on this compound affect the reaction?

A1: The carboxylic acid introduces two main considerations. First, under basic conditions, it will be deprotonated to a carboxylate anion. This changes the electronic properties and solubility of the substrate, which can be beneficial. However, the carboxylate is a potential coordinating group for the palladium center, which could inhibit catalysis. This is another reason why bulky ligands are often preferred, as they can disfavor this type of catalyst inhibition. Second, it complicates the purification, requiring an acid-base workup to separate the product from non-acidic impurities.[11]

Q2: Which cross-coupling reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is best for my substrate?

A2: The "best" reaction depends entirely on the desired product.

  • Suzuki-Miyaura Coupling: Ideal for forming a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling with a boronic acid or ester. This is one of the most versatile and widely used methods.[10]

  • Heck Coupling: Used to form a C-C bond with an alkene, resulting in a substituted alkene product.[12][13]

  • Sonogashira Coupling: Specifically for forming a C(sp²)-C(sp) bond by coupling with a terminal alkyne.[14][15][16]

  • Buchwald-Hartwig Amination: Used to form a C-N bond by coupling with a primary or secondary amine.[17][18][19]

Q3: Can I use a simple Pd(II) salt like Pd(OAc)₂, or do I need a pre-formed Pd(0) source?

A3: You can absolutely use Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. In the presence of a phosphine ligand and a base, these are reduced in situ to the active Pd(0) species.[20] However, this reduction process can sometimes be inefficient or lead to side reactions. Modern precatalysts, which are stable Pd(II) complexes designed for easy reduction, often provide more reliable and reproducible results, especially for challenging substrates.[5][20]

Q4: What is the role of water in a Suzuki coupling reaction?

A4: In many Suzuki protocols, a co-solvent system like dioxane/water or toluene/water is used. Water can help dissolve the inorganic base (like K₃PO₄), facilitating its role in the catalytic cycle. It is also believed to play a role in the transmetalation step by assisting in the formation of a borate anion ([R-B(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[8][9]

Protocols and Data

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 5:1 mixture, 6 mL)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS until starting material is consumed, typically 4-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. Extract the combined organic layers with 1M aq. NaHCO₃. Separate the layers. Acidify the aqueous layer to pH ~2 with 1M aq. HCl. Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Dry the final combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Table 1: Example Screening of Reaction Conditions

Reaction: this compound + Phenylboronic acid

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10035
2Pd(OAc)₂PPh₃K₃PO₄ Toluene/H₂O10058
3Pd(OAc)₂XPhos K₃PO₄Toluene/H₂O10085
4XPhos Pd G3 -K₃PO₄Dioxane/H₂O 10092
5XPhos Pd G3-K₃PO₄Dioxane/H₂O80 75

Note: Data is illustrative to show optimization trends. Actual yields are substrate-dependent.

General Catalytic Cycle for Cross-Coupling

Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X(L₂) Pd0->PdII_Complex Oxidative Addition (+ Ar-X) PdII_Partner Ar-Pd(II)-R(L₂) PdII_Complex->PdII_Partner Transmetalation (+ R-M) PdII_Partner->Pd0 Reductive Elimination (- Ar-R)

Caption: A simplified palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Scale-up of 5-Bromo-2-ethylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 5-Bromo-2-ethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Synthesis and Reaction Control

The synthesis of this compound, a key intermediate for various pharmaceuticals, typically involves the electrophilic bromination of 2-ethylbenzoic acid. While straightforward on a small scale, scaling up this reaction introduces significant challenges related to selectivity, reaction kinetics, and by-product formation.

Frequently Asked Questions & Troubleshooting

Question 1: My bromination reaction is producing a significant amount of the 3-bromo and 4-bromo isomers. How can I improve the regioselectivity for the desired 5-bromo product?

Answer: This is a classic challenge in electrophilic aromatic substitution. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The formation of the 5-bromo isomer is favored, but kinetic and thermodynamic factors can lead to other isomers.

  • Causality: The directing effects of the substituents on the benzene ring determine the position of bromination. While the combination of the ortho-, para-directing ethyl group and the meta-directing carboxyl group favors the 5-position, reaction conditions can influence the formation of other isomers like 3-bromo-2-ethylbenzoic acid.[1]

  • Troubleshooting Protocol:

    • Solvent and Catalyst Choice: The choice of solvent and catalyst is critical. Using a non-polar solvent can sometimes enhance selectivity. More importantly, the use of a Lewis acid catalyst like iron powder can help control the reaction.[1] A Japanese patent suggests using sulfuric acid as both a solvent and catalyst to improve selectivity and prevent solidification of the reaction mixture, which is a major advantage for industrial-scale production.[1]

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product. However, this may also decrease the reaction rate. A careful balance must be struck.

    • Rate of Bromine Addition: Slow, controlled addition of bromine is crucial. This maintains a low concentration of the electrophile at any given time, which can help minimize the formation of undesired isomers and di-brominated by-products.

Question 2: The reaction seems to stall before all the starting material is consumed, even with an excess of bromine. What could be the cause?

Answer: Several factors can lead to an incomplete reaction during scale-up.

  • Causality: Poor mixing is a common culprit in larger reactors. If the bromine is not effectively dispersed, localized areas of high concentration can lead to side reactions, while other areas remain unreacted. Deactivation of the catalyst can also be an issue.

  • Troubleshooting Protocol:

    • Agitation Efficiency: Ensure your reactor's agitation system is sufficient for the scale. The impeller design and speed should be optimized to ensure homogeneity.

    • Catalyst Activity: If using a solid catalyst like iron powder, ensure it is of high purity and has not been passivated. Consider adding the catalyst in portions if deactivation is suspected.

    • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress accurately. This will help determine if the reaction has truly stalled or is just proceeding very slowly.

Question 3: We are observing the formation of di-brominated and other colored by-products. How can we minimize these?

Answer: The formation of multiple brominated species and colored impurities often points to issues with reaction stoichiometry and control.

  • Causality: Over-bromination occurs when the concentration of bromine is too high or the reaction is allowed to proceed for too long after the starting material is consumed. Colored impurities can arise from degradation products or reactions with trace impurities in the starting materials or solvents.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a precise amount of bromine. While a slight excess may be needed to drive the reaction to completion, a large excess will inevitably lead to di-bromination.

    • Quenching: Once the reaction is complete (as determined by in-process controls), the excess bromine should be quenched immediately. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.

    • Starting Material Purity: Ensure the 2-ethylbenzoic acid and solvent are of high purity. Trace impurities can sometimes act as catalysts for unwanted side reactions.

Section 2: Work-up and Purification Challenges

Isolating pure this compound from the reaction mixture presents its own set of challenges, particularly in removing isomeric impurities and ensuring the final product meets stringent purity specifications.

Frequently Asked Questions & Troubleshooting

Question 1: We are struggling to remove the 3-bromo isomer from our crude product. Standard crystallization is not effective. What are our options?

Answer: The separation of constitutional isomers with similar physical properties is a common and difficult problem in process chemistry.

  • Causality: The 3-bromo and 5-bromo isomers have very similar polarities and molecular weights, making them difficult to separate by simple crystallization or chromatography on a large scale.

  • Troubleshooting Protocol:

    • Recrystallization Solvent Screening: A systematic screen of recrystallization solvents is the first step. A Japanese patent suggests that recrystallization from an alcohol solvent can be effective in enriching the 5-bromo isomer.[1] Experiment with a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, toluene, heptane) and different temperature profiles.

    • Derivative Formation: In some cases, it may be necessary to form a derivative of the carboxylic acid (e.g., an ester or an amide), purify the derivative by crystallization or distillation, and then hydrolyze it back to the acid. This is often a last resort due to the additional steps involved.

    • Preparative Chromatography: While expensive for large-scale production, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be an option for high-purity material if other methods fail.

Question 2: Our final product has a persistent yellow or brown color. How can we decolorize it?

Answer: Color in the final product is usually due to trace, highly conjugated impurities.

  • Causality: These impurities can be residual reaction by-products or degradation products formed during work-up or purification.

  • Troubleshooting Protocol:

    • Carbon Treatment: Treating a solution of the product with activated carbon is a common and effective method for removing colored impurities. The choice of solvent and the grade of carbon are important parameters to optimize.

    • Washes: During the work-up, ensure the organic phase is thoroughly washed with a reducing agent solution (e.g., sodium bisulfite) to remove any residual bromine, which can be a source of color.

    • Controlled Crystallization: Sometimes, slow crystallization from a suitable solvent can allow the desired product to crystallize out, leaving the colored impurities in the mother liquor.

Section 3: Scale-up and Safety Considerations

The use of bromine, a toxic and highly corrosive reagent, requires stringent safety protocols, especially at an industrial scale.[2][3] Thermal management of the exothermic bromination reaction is also a critical safety and process control consideration.

Frequently Asked Questions & Troubleshooting

Question 1: What are the key safety precautions we need to take when handling large quantities of bromine?

Answer: Bromine is extremely hazardous, and a comprehensive safety plan is non-negotiable.

  • Causality: Bromine is highly volatile, corrosive, and toxic upon inhalation or skin contact.[2][4] It reacts violently with many materials.[5]

  • Essential Safety Measures:

    • Personal Protective Equipment (PPE): This is the last line of defense. All personnel must wear appropriate PPE, including chemical-resistant gloves (fluorinated rubber is recommended for liquid bromine), protective clothing, and full-face respirators with acid gas cartridges.[2][4]

    • Engineering Controls: All operations involving bromine must be conducted in a well-ventilated area, preferably within a closed system.[6] Fume hoods are essential for lab-scale work, while dedicated, enclosed reactors with scrubber systems are required for pilot and production scale.[4] Continuous bromine gas detection systems should be installed.[2]

    • Spill Response: Have a clear and practiced spill response plan. This should include access to spill kits containing neutralizing agents like soda ash or sodium thiosulfate solution.[6] Never use combustible materials like sawdust to absorb bromine.[5] Emergency showers and eyewash stations must be readily accessible.[2]

Question 2: The bromination reaction is highly exothermic. How can we manage the heat generated during a large-scale reaction to prevent a runaway scenario?

Answer: Thermal management is arguably the most critical aspect of scaling up this reaction safely.

  • Causality: Uncontrolled heat release can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure and the release of toxic materials. The risk of runaway reactions is a significant concern in brominations.[7]

  • Thermal Management Strategy:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction, the rate of heat generation, and the thermal stability of the reaction mixture. This data is essential for designing a safe process.[8]

    • Semi-Batch Operation: A semi-batch process, where bromine is added slowly to the reactor containing the 2-ethylbenzoic acid, is the preferred method for scale-up. This allows the rate of heat generation to be controlled by the rate of bromine addition. The feed rate should be programmed based on the calorimetry data to ensure the reactor's cooling system can handle the heat load.[8]

    • Emergency Cooling and Quenching: The reactor should be equipped with an emergency cooling system. Additionally, a plan should be in place to quickly quench the reaction in case of a cooling failure or other process deviation.

Question 3: What materials of construction are suitable for a reactor used for this bromination?

Answer: Bromine is highly corrosive, and selecting the right materials is crucial for equipment longevity and safety.

  • Causality: Bromine can attack many common metals and plastics.[2][5]

  • Recommended Materials:

    • Glass and Glass-Lined Steel: These are excellent choices for their high resistance to bromine and acidic conditions.

    • Specialty Alloys: Certain high-nickel alloys like Monel may be suitable.

    • Polymers: For tubing and seals, fluorinated polymers like Teflon (PTFE) or Kynar (PVDF) are recommended.[4]

    • Avoid: Stainless steel is generally not recommended as it can be corroded by wet bromine.[5]

Data and Workflow Summaries

Table 1: Typical Reaction Parameters for Bromination of 2-Ethylbenzoic Acid
ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Solvent Sulfuric Acid, Acetic Acid, or Halogenated SolventsSulfuric acid is advantageous as it can also act as a catalyst and prevent solidification.[1]
Catalyst Iron powder, IodineIron powder is a cost-effective choice for large scale.[1]
Temperature 0 - 25 °CPrecise temperature control is critical. Lower temperatures may improve selectivity but require longer reaction times.
Bromine Addition Dropwise via addition funnelControlled feed via pump, rate determined by calorimetry data to manage exotherm.
Quenching Agent Aq. Sodium Thiosulfate / Sodium BisulfiteDilute solutions are preferred to control the exotherm of the quenching reaction itself.

Experimental Workflow: Troubleshooting Isomer Impurities

Caption: Workflow for addressing isomeric impurity challenges.

Diagram: Key Safety Protocols for Bromine Scale-Up

SafetyProtocols cluster_Controls Engineering & Administrative Controls cluster_PPE Personal Protective Equipment (PPE) cluster_Emergency Emergency Response ClosedSystem Closed System Reactor & Scrubber SOPs Standard Operating Procedures (SOPs) ClosedSystem->SOPs Ventilation Adequate Ventilation & Gas Detectors Ventilation->SOPs Training Personnel Training & Drills SOPs->Training Eyewash Eyewash & Safety Showers SOPs->Eyewash SpillKit Spill Kits with Neutralizing Agents SOPs->SpillKit Evac Evacuation Plan SOPs->Evac Respirator Full-Face Respirator (Acid Gas Cartridge) Training->Respirator Gloves Chemical Resistant Gloves (e.g., Fluorinated Rubber) Training->Gloves Clothing Protective Clothing & Face Shield Training->Clothing

Caption: Hierarchy of safety controls for handling bromine.

References

Preventing debromination in reactions with 5-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-ethylbenzoic Acid Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with this compound. Unwanted C-Br bond cleavage is a common side reaction, leading to reduced yields of the desired products and the formation of hard-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate debromination in your reactions.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

  • Symptoms:

    • Formation of a significant amount of 2-ethylbenzoic acid.

    • Low yields of the desired coupled product.

    • Complex product mixtures that are difficult to purify.

  • Root Causes and Solutions: Debromination in palladium-catalyzed coupling reactions, often termed hydrodebromination, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle.[1] The source of the hydride can be the base, solvent, or impurities.[1][2]

    Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

    Caption: A systematic workflow for troubleshooting debromination.

    ParameterProblematic ConditionRecommended SolutionRationale
    Ligand Standard phosphine ligands (e.g., PPh₃)Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, DavePhos).[3]These ligands accelerate the rate of reductive elimination to form the desired C-C or C-N bond, which can outcompete the hydrodebromination pathway.[3]
    Base Strong, nucleophilic bases (e.g., NaOtBu, especially with protic impurities)Switch to milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2]Stronger bases can promote the formation of Pd-H species, which are responsible for debromination.[2]
    Solvent Protic or wet solvents (e.g., alcohols, DMF with water)Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF.[3]Solvents can act as a hydride source for the formation of Pd-H species.[3]
    Temperature High reaction temperaturesLower the reaction temperature and monitor the reaction progress over a longer period.Debromination can have a higher activation energy, so lowering the temperature can increase selectivity for the desired coupling reaction.[1]

Issue 2: Debromination during Grignard Reagent Formation or Subsequent Reactions

  • Symptoms:

    • Formation of 2-ethylbenzoic acid upon quenching the Grignard reaction mixture.

    • Low yield of the desired functionalized product.

  • Root Causes and Solutions: The Grignard reagent of this compound can be challenging to form and handle. The carboxylate group must first be protected or the reaction performed as a Barbier-type reaction. Even with a protected carboxylate, the aryl Grignard reagent is a strong base and can be quenched by trace amounts of protic impurities (e.g., water) or react with certain electrophiles in a manner that leads to debromination.

    ParameterProblematic ConditionRecommended SolutionRationale
    Reagent Purity Presence of moisture in solvent or on glasswareUse oven-dried glassware and anhydrous ether or THF.Grignard reagents are highly sensitive to water, which will protonate the carbanion, leading to the debrominated product.[4]
    Magnesium Activation Unreactive magnesium turningsActivate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[5]A fresh, reactive magnesium surface is crucial for the initiation of Grignard reagent formation.[5]
    Reaction Temperature High temperatures during formation or reactionMaintain a low temperature (e.g., 0 °C to room temperature) during the formation and subsequent reaction of the Grignard reagent.Higher temperatures can promote side reactions, including protonation from the solvent or other sources.

Issue 3: Debromination during Lithiation (Halogen-Metal Exchange)

  • Symptoms:

    • Formation of 2-ethylbenzoic acid after quenching the reaction.

    • Low conversion to the desired product.

  • Root Causes and Solutions: Lithium-halogen exchange with reagents like n-BuLi or t-BuLi is often rapid, even at low temperatures. However, the resulting aryllithium species is highly basic and reactive.

    ParameterProblematic ConditionRecommended SolutionRationale
    Quenching Inefficient trapping of the aryllithium intermediateAdd the electrophile at low temperature and ensure rapid mixing.The aryllithium species can be unstable and may be protonated by the solvent or trace impurities if not trapped efficiently.[6]
    Temperature Control Allowing the reaction to warm prematurelyMaintain a very low temperature (typically -78 °C) throughout the lithiation and quenching steps.Warming can lead to decomposition of the aryllithium reagent or side reactions with the solvent (e.g., THF).
    Reagent Equivalents Insufficient organolithium reagentUse a slight excess of the organolithium reagent to ensure complete halogen-metal exchange.Incomplete reaction will leave unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What makes the bromine on this compound susceptible to removal?

A1: The susceptibility to debromination is influenced by the electronic nature of the aromatic ring. The ethyl group at the 2-position is an electron-donating group, which increases the electron density of the aromatic ring. This can make the aryl halide more susceptible to certain side reactions like hydrodehalogenation in palladium-catalyzed processes, especially with highly active catalysts.[3]

Q2: How can I detect and quantify the amount of debrominated byproduct in my reaction?

A2: The most common methods for detecting and quantifying the debrominated product, 2-ethylbenzoic acid, are:

  • Thin Layer Chromatography (TLC): A quick qualitative check to see if the byproduct is present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and mass information for definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing the reaction mixture, especially for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the debrominated byproduct by integrating characteristic peaks.

Q3: Are there alternative synthetic strategies to avoid debromination when functionalizing the 5-position?

A3: Yes. If direct functionalization of the C-Br bond proves problematic, consider a different synthetic approach. For example, you could start with 2-ethylbenzoic acid and perform an electrophilic aromatic substitution reaction, such as nitration followed by reduction and a Sandmeyer reaction, to introduce the desired functional group at the 5-position. However, this would involve multiple steps and potential regioselectivity issues.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol details a Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2.4-4.8 mol%)

  • Base (K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol describes a Buchwald-Hartwig amination of this compound with a primary or secondary amine, designed to suppress hydrodebromination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)

  • Base (e.g., LHMDS or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound and the palladium precatalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent, followed by the amine.

  • Finally, add the base (if solid) or a solution of the base (if using LHMDS).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash chromatography.

Visualization of Key Concepts

Debromination_Mechanism cluster_coupling Desired Cross-Coupling Cycle cluster_debromination Undesired Debromination Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L)_n Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)-Nu(L)_n ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) PdH H-Pd(II)-Br(L)_n ArPdBr->PdH Reaction with Hydride Source Product Ar-Nu (Product) ArPdNu->Product Reductive Elimination ArH Ar-H (Byproduct) PdH->ArH Reductive Elimination ArPdBr_2 Ar-Pd(II)-Br(L)_n Pd0_2 Pd(0)L_n

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Isomeric Reactivity: 5-Bromo-2-ethylbenzoic Acid vs. Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Formula

In the intricate world of synthetic chemistry, particularly within pharmaceutical R&D, the adage "position is everything" holds profound truth. Molecules sharing the same chemical formula—isomers—can exhibit dramatically different chemical behaviors based on the spatial arrangement of their constituent atoms. This guide delves into the reactivity of 5-Bromo-2-ethylbenzoic acid, a versatile building block, by comparing it directly with its key positional isomers. Understanding these nuanced differences is not merely an academic exercise; it is critical for optimizing reaction pathways, predicting side products, and ultimately, designing more efficient and robust syntheses for complex target molecules.

This analysis will pivot on three fundamental aspects of reactivity:

  • Electrophilic Aromatic Substitution (EAS): How the substituted ring reacts with electron-seeking reagents.

  • Nucleophilic Acyl Substitution (NAS): The reactivity of the carboxylic acid functional group itself.

  • Acidity (pKa): A quantitative measure of the lability of the carboxylic proton.

We will explore the underlying electronic and steric principles that govern these properties, supported by established experimental protocols and comparative data.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene chemistry. The existing substituents on the benzoic acid ring act as "directors," guiding incoming electrophiles to specific positions and influencing the overall reaction rate. The three substituents—a carboxyl group (-COOH), a bromine atom (-Br), and an ethyl group (-CH₂CH₃)—each exert distinct electronic and steric effects.

  • -COOH group: A powerful electron-withdrawing group that deactivates the ring and is a meta-director.[1][2]

  • -Br atom: An electronegative atom that deactivates the ring through induction but is an ortho, para-director due to resonance.[1]

  • -CH₂CH₃ group: An electron-donating group that activates the ring and is an ortho, para-director.[3]

The net reactivity is a complex interplay of these competing influences.

Experimental Protocol: Comparative Nitration

To empirically measure EAS reactivity, a parallel nitration experiment is proposed. Nitration is a classic EAS reaction where the highly electrophilic nitronium ion (NO₂⁺) attacks the benzene ring.[4][5]

Methodology:

  • Solution Preparation: Prepare equimolar solutions of this compound and its isomers (e.g., 3-Bromo-2-ethylbenzoic acid, 4-Bromo-2-ethylbenzoic acid) in a suitable inert solvent like glacial acetic acid.

  • Reaction Initiation: Cool each solution to 0-5 °C in an ice bath. Slowly add a pre-chilled, standardized mixture of concentrated nitric acid and sulfuric acid (the nitrating mixture) to each flask with vigorous stirring.[4]

  • Reaction Monitoring: Extract aliquots from each reaction at timed intervals. Quench the reaction in the aliquot with ice-cold water.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC). Quantify the consumption of the starting material over time to determine the initial reaction rate for each isomer.

G cluster_setup Reaction Setup cluster_reaction Nitration & Monitoring cluster_analysis Kinetic Analysis S1 Prepare equimolar solutions of each isomer in glacial acetic acid. S2 Cool solutions to 0-5 °C. S1->S2 R1 Add nitrating mixture (HNO3/H2SO4) to each isomer. S2->R1 Initiate Reaction R2 Collect aliquots at timed intervals. R1->R2 R3 Quench aliquots in ice water. R2->R3 A1 Analyze samples via HPLC. R3->A1 Prepare for Analysis A2 Plot concentration vs. time. A1->A2 A3 Determine initial reaction rate for each isomer. A2->A3

Caption: Experimental workflow for comparing EAS reactivity via nitration.

Predicted Reactivity and Regioselectivity

The following table summarizes the predicted outcomes based on the combined directing effects of the substituents.

IsomerPredicted Relative RateRationale for Reactivity and Predicted Major Product(s)
This compound ModerateThe activating ortho, para-directing ethyl group is opposed by the deactivating -COOH and -Br groups. The most activated, sterically accessible position is C6 (ortho to ethyl, meta to bromo). Product: 5-Bromo-2-ethyl-6-nitrobenzoic acid.
3-Bromo-2-ethylbenzoic acid LowThe activating ethyl group is sterically crowded. The C5 position (meta to -COOH and meta to -Br) is the least deactivated site available for attack. The overall ring is significantly deactivated. Product: 3-Bromo-2-ethyl-5-nitrobenzoic acid.
4-Bromo-2-ethylbenzoic acid HighThe activating ethyl group and the ortho, para-directing bromo group synergize to strongly activate the C3 and C5 positions, which are also meta to the deactivating -COOH group. This isomer is expected to be the most reactive. Products: 4-Bromo-2-ethyl-3-nitrobenzoic acid and 4-Bromo-2-ethyl-5-nitrobenzoic acid.

Reactivity in Nucleophilic Acyl Substitution (NAS)

This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon of the carboxylic acid.[6] The reactivity is governed by two main factors: the electrophilicity of the carbonyl carbon and, crucially, steric hindrance around the reaction center.

The "Ortho Effect"

All isomers under discussion feature an ethyl group at the C2 position, immediately adjacent to the carboxylic acid. This ortho substituent creates significant steric hindrance, shielding the carbonyl carbon from the approach of a nucleophile.[7][8][9] This phenomenon, known as the "ortho effect," dramatically reduces the rate of reactions like esterification compared to isomers where the carboxyl group is less crowded (e.g., 3-ethylbenzoic acid).[10][11]

Experimental Protocol: Comparative Esterification

A Fischer esterification reaction can be used to compare the NAS reactivity of the isomers.

Methodology:

  • Setup: In separate flasks, dissolve an equal molar amount of each bromo-ethylbenzoic acid isomer in an excess of an alcohol (e.g., n-butanol, to allow for higher reaction temperatures).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to each flask.

  • Reaction: Heat the mixtures to reflux for a set period (e.g., 8 hours).

  • Analysis: After cooling, the reaction mixtures can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the percentage yield of the corresponding butyl ester.

Predicted Reactivity

Due to the dominant steric hindrance from the common 2-ethyl group, the rates of esterification are expected to be low and very similar for all isomers. While the electronic effect of the bromine's position will slightly modulate the electrophilicity of the carbonyl carbon, this is a minor factor compared to the overwhelming steric blockade. Therefore, for practical synthetic purposes, their reactivity in nucleophilic acyl substitution can be considered comparably sluggish.

Acidity and the pKa Comparison

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion.[1] Electron-withdrawing groups stabilize the anion, increasing acidity (lowering pKa), while electron-donating groups have the opposite effect.[1]

G cluster_effects Factors Stabilizing the Anion Acid Substituted Benzoic Acid Base Conjugate Base (Benzoate Anion) Acid->Base Deprotonation Inductive Inductive Effect (-I) of Bromine Inductive->Base Stabilize Ortho Ortho Effect (Steric Inhibition of Resonance) Ortho->Base Stabilize

Caption: Key electronic effects that stabilize the benzoate anion, increasing acidity.

Analysis of Effects:

  • Inductive Effect (-I): The electronegative bromine atom pulls electron density away from the ring, stabilizing the negative charge on the carboxylate. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[12]

  • Ortho Effect: As discussed, the 2-ethyl group forces the -COOH group to twist out of the plane of the benzene ring.[7][8] This "steric inhibition of resonance" reduces the electron-donating resonance interaction of the ring with the carboxyl group, thereby increasing the acidity of the acid.[9][10] All isomers discussed will benefit from this acid-strengthening effect.

Predicted Acidity Order

Combining these principles allows us to predict the relative acidities.

IsomerPredicted pKaRationale
3-Bromo-2-ethylbenzoic acid Lowest (Most Acidic)Benefits from the ortho effect of the ethyl group. The bromine at the C3 position exerts a strong inductive effect, which is closer to the carboxyl group than in the other isomers, providing maximum stabilization of the conjugate base.
4-Bromo-2-ethylbenzoic acid IntermediateBenefits from the ortho effect. The bromine's inductive effect is weaker at the C4 position compared to the C3 position.
This compound Highest (Least Acidic)Benefits from the ortho effect. The bromine is at the C5 position, furthest from the carboxyl group, meaning its electron-withdrawing inductive effect provides the least amount of additional stabilization to the conjugate base.

Conclusion and Synthetic Implications

This comparative guide demonstrates that the reactivity of bromo-ethylbenzoic acid isomers cannot be described by a single metric. A nuanced, reaction-dependent understanding is essential for the practicing chemist.

  • For Electrophilic Aromatic Substitution , reactivity and regioselectivity vary dramatically. The 4-bromo isomer is predicted to be the most reactive due to synergistic directing effects, while the 3-bromo isomer is likely the least reactive.

  • For Nucleophilic Acyl Substitution at the carboxyl center, the dominant steric hindrance from the 2-ethyl group renders all isomers similarly unreactive. Alternative activation strategies (e.g., conversion to an acyl chloride) would be necessary for efficient transformation.

  • In terms of Acidity , all isomers are stronger acids than their non-ortho-substituted counterparts due to the ortho effect. The 3-bromo isomer is predicted to be the most acidic due to the proximity of the electron-withdrawing bromine to the carboxyl group.

These insights are vital for strategic planning in a research and development setting. Selecting the correct isomer is not just a matter of availability but a critical decision that impacts reaction rates, product distribution, and purification efficiency. By grounding our predictions in the fundamental principles of organic chemistry, we can approach the synthesis of complex molecules with greater confidence and precision.

References

A Senior Application Scientist's Guide to the Catalytic Functionalization of 5-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Key Building Block

5-Bromo-2-ethylbenzoic acid is a versatile aromatic building block, characterized by three distinct points for potential modification: the carboxylic acid, the bromine atom, and the ethyl group's benzylic protons.[1][2] Its utility in medicinal chemistry and materials science is predicated on the selective transformation at the C-Br bond. This guide provides a comparative analysis of the primary catalytic systems used for this purpose, focusing on the practical considerations and mechanistic underpinnings that inform catalyst selection.

The primary challenge in functionalizing this substrate lies in the potentially competing reactivity of the carboxylic acid group. This acidic moiety can interact with basic reagents or coordinate with the metal center of the catalyst, potentially impeding or altering the desired catalytic cycle. Therefore, the choice of catalyst, ligands, and base is not merely a matter of optimizing yield but of navigating a complex reactivity landscape to achieve chemoselectivity. This guide will compare and contrast Palladium, Nickel, and Copper-based catalytic systems, providing the causal logic behind experimental design for each.

Comparative Analysis of Premier Catalytic Systems

The transformation of the C(sp²)-Br bond in this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium has long been the dominant metal for these transformations, but cost-effective and mechanistically distinct alternatives, particularly Nickel and Copper, have emerged as powerful tools.

The Workhorse: Palladium-Catalyzed Cross-Coupling

Palladium catalysis offers the broadest scope and most predictable reactivity for functionalizing aryl bromides.[3] The general mechanism proceeds through a well-understood Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination.[4][5] The development of specialized phosphine and N-heterocyclic carbene (NHC) ligands has been crucial in enhancing reaction rates and expanding substrate scope.[4]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most robust method for forming new C-C bonds by coupling the aryl bromide with an organoboron reagent.[5][6]

  • Expertise & Causality: For a substrate like this compound, the primary concern is the acidic proton of the carboxylic acid. The use of inorganic bases like K₂CO₃ or K₃PO₄ in aqueous solvent mixtures (e.g., dioxane/water) is a strategic choice.[7][8] These bases are strong enough to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, yet often mild enough to avoid deleterious side reactions with the substrate. The presence of water is often crucial for the efficacy of these inorganic bases.[9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the rate-limiting oxidative addition and the final reductive elimination steps, especially with sterically hindered substrates.[7]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[10][11]

  • Expertise & Causality: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically employed to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.[12] While this strong base will also deprotonate the benzoic acid, forming the carboxylate, this is generally well-tolerated by the catalytic system. The selection of the ligand is paramount; specialized biarylphosphine ligands developed by Buchwald are designed to promote the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[13] The higher reactivity of the C-Br bond over other potential reactive sites (like a C-Cl bond) allows for excellent chemoselectivity.[13]

C. Heck Reaction (C-C Bond Formation with Alkenes)

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[14][15]

  • Expertise & Causality: This reaction typically uses a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species.[14] A base, often a hindered amine like triethylamine (Et₃N), is required to neutralize the HBr generated during the catalytic cycle.[16][17] The regioselectivity of the alkene addition is governed by both steric and electronic factors. For successful coupling, the alkene must possess at least one sp²-C-H bond.[14]

D. Sonogashira Coupling (C-C Bond Formation with Alkynes)

This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[18]

  • Expertise & Causality: The Sonogashira reaction employs a dual catalytic system. A palladium catalyst activates the aryl bromide via oxidative addition, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide.[18][19] This acetylide is the active nucleophile that undergoes transmetalation to the palladium center. The use of an amine base (e.g., Et₃N or piperidine) is twofold: it deprotonates the alkyne and serves as a solvent. The reaction is generally high-yielding and tolerant of many functional groups.

The Economical Alternative: Nickel-Catalyzed Coupling

Nickel catalysts have gained significant traction as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions.[20][21]

  • Expertise & Causality: Nickel can catalyze similar transformations to palladium but often exhibits different reactivity and proceeds through alternative mechanistic pathways, which can include Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles.[21][22] These reactions often employ a stoichiometric metallic reductant, such as zinc or manganese powder, to generate and maintain the active low-valent nickel species.[20][23] This approach, known as reductive cross-electrophile coupling, allows for the coupling of two different electrophiles (e.g., an aryl bromide and an alkyl bromide).[20] For this compound, a nickel-catalyzed reductive coupling could provide a direct route to alkylated benzoic acids without the need for pre-formed organometallic reagents.

The Specialist: Copper-Catalyzed Amination

For certain transformations, particularly C-N bond formation, classical copper catalysis (Ullmann reaction) provides a highly effective and often overlooked alternative.

  • Expertise & Causality: Modern protocols for copper-catalyzed amination of bromobenzoic acids have shown remarkable chemo- and regioselectivity.[24][25][26] A key advantage of this system is that it often proceeds efficiently without the need for protecting the carboxylic acid group.[24][27][28] The reaction typically uses an inexpensive copper source, such as CuI or even copper powder, in combination with a base like K₂CO₃ in a high-boiling polar solvent.[24] The likely mechanism involves coordination of the carboxylate to the copper center, which facilitates the coupling at the adjacent C-Br bond. This makes it an exceptionally practical and atom-economical choice for synthesizing N-aryl anthranilic acid derivatives from this compound.

Data Presentation: Catalyst System Performance Summary

The table below summarizes the key features of each catalytic system for the functionalization of this compound, providing a basis for rational catalyst selection.

Catalytic System Reaction Type Typical Catalyst/Ligand Typical Base Key Advantages Considerations Yield Range (%)
Pd/Suzuki C-C (Biaryl)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Broad functional group tolerance; commercially available reagents.[5][7]Boronic acids can be unstable; residual palladium concerns.80-95
Pd/Buchwald-Hartwig C-N (Amination)Pd₂(dba)₃ / XPhos, SPhosNaOt-Bu, LHMDSExcellent for a wide range of primary/secondary amines.[10]Requires specialized, expensive ligands; strict anaerobic conditions.[11]75-98
Pd/Heck C-C (Vinylation)Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃High stereoselectivity for trans products; no need for organometallic reagents.Limited to alkenes with an available C-H bond; can require higher temperatures.[14]70-90
Pd-Cu/Sonogashira C-C (Alkynylation)Pd(PPh₃)₄ / CuIEt₃N, PiperidineMild reaction conditions; direct use of terminal alkynes.[18]Requires two metal catalysts; potential for alkyne homocoupling.85-95
Ni/Reductive Coupling C-C (Alkylation/Arylation)NiBr₂, NiCl₂(dme)None (uses metal reductant like Zn, Mn)Cost-effective metal; unique reactivity for cross-electrophile coupling.[20][23]Can be sensitive to air/moisture; mechanistic understanding is less mature than Pd.65-85
Cu/Amination C-N (Amination)CuI, Cu₂O, Cu powderK₂CO₃, Cs₂CO₃Inexpensive catalyst; no need to protect the carboxylic acid group.[24][25][26]Often requires high reaction temperatures; substrate scope can be narrower than Pd.80-99

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying catalytic cycle and the experimental process is crucial for troubleshooting and optimization.

Palladium_Catalytic_Cycle Fig. 1: Generalized Palladium Cross-Coupling Cycle cluster_reactants Pd0 Pd(0)L_n OxyAdd Oxidative Addition Pd0->OxyAdd ArPdX Ar-Pd(II)L_n-X OxyAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)L_n-R' Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' (Functionalized Product) RedElim->Product ArX Ar-X (this compound) ArX->OxyAdd R_M R'-M (Organoboron, Amine, etc.) R_M->Transmetal

Caption: Generalized catalytic cycle for Palladium-mediated cross-coupling reactions.[3][5]

Experimental_Workflow Fig. 2: Typical Experimental Workflow for Cross-Coupling A 1. Reagent Assembly (Substrate, Coupling Partner, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent & Catalyst Addition (Degassed Solvent, Catalyst/Ligand) B->C D 4. Reaction (Heat to specified temperature) C->D E 5. Quench & Workup (Add water, extract with organic solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust starting points for the functionalization of this compound. They are designed to be self-validating, with expected outcomes based on established literature precedents.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 2-ethyl-5-phenylbenzoic acid.

  • Materials:

    • This compound (1.0 mmol, 229.07 mg)

    • Phenylboronic acid (1.2 mmol, 146.3 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • 1,4-Dioxane (6 mL)

    • Water (2 mL)

  • Procedure:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes) via syringe.

    • Briefly open the flask under a positive pressure of argon to add the Pd(PPh₃)₄ catalyst.

    • Seal the flask and place it in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12 hours. Monitor progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with a drop of acetic acid).

    • Cool the reaction to room temperature. Dilute with 15 mL of water and acidify to pH ~2 with 1M HCl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Copper-Catalyzed Amination with Aniline

This protocol details the synthesis of 5-anilino-2-ethylbenzoic acid, leveraging the advantages of copper catalysis.[24][26]

  • Materials:

    • This compound (1.0 mmol, 229.07 mg)

    • Aniline (1.5 mmol, 139.7 mg)

    • Copper(I) Oxide (Cu₂O) (0.05 mmol, 7.2 mg)

    • Copper powder (0.05 mmol, 3.2 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • 2-Ethoxyethanol (4 mL)

  • Procedure:

    • In a 10 mL screw-cap vial equipped with a magnetic stir bar, combine this compound, Cu₂O, copper powder, and K₂CO₃.

    • Add 2-ethoxyethanol, followed by aniline.

    • Seal the vial tightly with a PTFE-lined cap.

    • Place the vial in a preheated aluminum block at 130 °C.

    • Stir the reaction mixture for 24 hours.

    • Cool the reaction to room temperature. Dilute with 15 mL of ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with 1M HCl (2 x 15 mL) to remove excess aniline.

    • Extract the aqueous layer with ethyl acetate (1 x 15 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl anthranilic acid derivative.

Conclusion and Authoritative Recommendations

The functionalization of this compound is a well-established process with multiple, highly effective catalytic pathways.

  • For C-C bond formation , Palladium-catalyzed Suzuki-Miyaura coupling remains the most versatile and reliable method, offering a broad substrate scope and high yields with well-understood reaction conditions.[7][29]

  • For C-N bond formation , Copper-catalyzed amination presents a compelling, cost-effective, and highly practical alternative to the Buchwald-Hartwig amination.[24][25] Its primary advantage is the tolerance of the unprotected carboxylic acid, which simplifies the experimental procedure and improves atom economy.

  • Nickel catalysis should be considered for reductive cross-electrophile couplings , particularly when seeking more economical and sustainable processes, though optimization may be more empirical compared to the well-trodden palladium systems.[23]

The choice of catalyst is ultimately a strategic decision dictated by the desired transformation, cost considerations, and available laboratory resources. By understanding the causal mechanisms behind each catalytic system, researchers can make informed choices to efficiently advance their synthetic and drug development programs.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Oversight

In the landscape of pharmaceutical development, the chemical entity 5-Bromo-2-ethylbenzoic acid often emerges as a critical intermediate or a potential process-related impurity. Its structural attributes—a halogenated aromatic ring coupled with a carboxylic acid moiety—present unique analytical challenges. Ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) necessitates analytical methods that are not only precise and accurate but also demonstrably reliable and interchangeable.[1][2] This is where the principle of analytical method cross-validation becomes indispensable.

Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they can be used for the same intended purpose, yielding comparable and reliable results.[3][4] This guide provides an in-depth, experience-driven comparison of two orthogonal analytical techniques—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, provide robust protocols, and present a framework for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[5][6]

Pillar 1: Selecting Orthogonal Analytical Approaches

The selection of analytical methods for cross-validation is not arbitrary. The goal is to choose techniques that operate on different separation and detection principles, a concept known as orthogonality. This provides a more rigorous and comprehensive challenge to the analytical results. If two fundamentally different methods produce equivalent data, it builds profound confidence in the quality of the measurements. For this compound, RP-HPLC with UV detection and GC-MS (following derivatization) represent an ideal orthogonal pairing.

FeatureReversed-Phase HPLC with UV Detection Gas Chromatography with Mass Spectrometry (GC-MS)
Separation Principle Partitioning between a polar mobile phase and a nonpolar (e.g., C18) stationary phase based on hydrophobicity.[7]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and boiling point.
Detection Principle Absorbance of ultraviolet light by the analyte's chromophoric structure.Ionization of the analyte and separation of resulting ions based on their mass-to-charge ratio, providing structural information.
Analyte State Analyzed in a liquid solution. The carboxylic acid is often suppressed with an acidic mobile phase to improve peak shape.Requires conversion to a volatile state. For a carboxylic acid, this necessitates a derivatization step (e.g., silylation) to increase volatility and thermal stability.
Primary Strengths Excellent for routine quantification, high precision, robust, and non-destructive. Widely available and cost-effective.Unparalleled specificity and identification power. Excellent for resolving and identifying unknown impurities and for trace-level analysis.
Inherent Limitations Lower specificity than MS; co-eluting impurities without a chromophore may go undetected.The derivatization step adds complexity and a potential source of variability. Not suitable for thermally labile compounds.

Pillar 2: The Cross-Validation Workflow: A Self-Validating System

The cross-validation process is designed to be a self-validating system. It begins with the full, independent validation of each method, followed by a direct comparison using the same set of samples. The results must align within predefined acceptance criteria to declare the methods interchangeable for their intended purpose.

CrossValidation_Workflow cluster_method1 Method 1: RP-HPLC-UV cluster_method2 Method 2: GC-MS cluster_crossval Cross-Validation Study M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val M1_SOP Establish SOP & SST M1_Val->M1_SOP Analysis Analyze Samples by Both Methods M1_SOP->Analysis M2_Dev Method Development (incl. Derivatization) M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_SOP Establish SOP & SST M2_Val->M2_SOP M2_SOP->Analysis Samples Prepare Identical Sample Set (e.g., 3 lots, 3 conc. levels) Samples->Analysis Compare Compare Results: Accuracy, Precision, Linearity Analysis->Compare Conclusion Decision Point: Results within Acceptance Criteria? Compare->Conclusion Pass Methods are Interchangeable Conclusion->Pass Yes Fail Investigate Discrepancy (Method Bias, Specificity Issue) Conclusion->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Pillar 3: Field-Proven Experimental Protocols

The trustworthiness of any validation guide rests on the clarity and robustness of its experimental protocols. The following sections provide detailed, step-by-step methodologies that serve as a robust starting point for laboratory implementation.

Protocol 1: RP-HPLC-UV Method for Quantification

Rationale: This method is designed for reliable quantification. A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately nonpolar compounds like this compound. The acidic mobile phase (using phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group (pKa ≈ 4), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharper, more symmetrical peaks and consistent retention times.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Prepare a series of working standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock with the mobile phase.[7]

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of ~100 µg/mL. Dilute with the mobile phase as necessary. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis: Equilibrate the system until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the sample solutions.[7]

Protocol 2: GC-MS Method for Identification and Quantification

Rationale: This method prioritizes specificity. The carboxylic acid group makes the target analyte non-volatile. Therefore, derivatization is mandatory. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice, replacing the acidic proton with a nonpolar trimethylsilyl (TMS) group, which dramatically increases volatility and thermal stability. A nonpolar column like a DB-5ms is chosen for its versatility in separating a wide range of derivatized compounds.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1), 1 µL injection volume
Oven Program Start at 100 °C, hold for 1 min. Ramp to 280 °C at 20 °C/min. Hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI), Scan mode (m/z 50-400)

Procedure:

  • Derivatization: a. Accurately prepare standard and sample solutions in a non-protic solvent like pyridine or acetonitrile at a concentration of ~1 mg/mL. b. In a 2 mL autosampler vial, add 100 µL of the solution. c. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • Analysis: Perform a blank injection of the derivatization reagent to identify any background peaks. Inject the derivatized standards and samples.

  • Quantification: Use the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) for quantification against the standard curve.

Pillar 4: Data-Driven Cross-Validation and Acceptance Criteria

For the cross-validation study, a minimum of three batches of a representative sample matrix should be prepared at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). These identical sets of samples are then analyzed by both the validated HPLC and GC-MS methods.

Acceptance Criterion: The core principle is to demonstrate comparability. A common acceptance criterion is that the average result obtained by one method should be within ±5.0% of the average result from the other method. Precision between the two methods should also be comparable, with a Relative Standard Deviation (%RSD) of the differences typically not exceeding 10%.[8]

Hypothetical Cross-Validation Data

Table 3: Cross-Validation Results - Accuracy (% Recovery) Samples spiked at three levels and analyzed in triplicate (n=3) by each method.

Concentration LevelHPLC Mean Recovery (%)GC-MS Mean Recovery (%)% Difference (HPLC vs GC-MS)
80% (80 µg/mL) 99.8101.2-1.4%
100% (100 µg/mL) 100.599.5+1.0%
120% (120 µg/mL) 101.1100.3+0.8%

Table 4: Cross-Validation Results - Precision (%RSD) Analysis of six replicate preparations at 100% concentration.

MethodMean Result (µg/mL)Standard Deviation%RSD
RP-HPLC-UV 100.30.850.85%
GC-MS 99.81.211.21%

Table 5: Linearity and Sensitivity Comparison

ParameterRP-HPLC-UVGC-MS
Linearity (r²) > 0.9995> 0.9992
Range (µg/mL) 1 - 2000.5 - 250
LOQ (µg/mL) 1.00.5
LOD (µg/mL) 0.30.15

Expert Synthesis and Conclusion

The hypothetical data demonstrates a successful cross-validation. The accuracy results show a difference of less than 2% between the two methods, well within the typical acceptance criteria. Both methods exhibit excellent precision and linearity.

Authoritative Recommendation:

  • The RP-HPLC-UV method is superior for routine quality control and release testing due to its simplicity, speed, and lower operational complexity. Its demonstrated precision makes it ideal for assay and content uniformity testing.

  • The GC-MS method , while more complex, serves as an essential orthogonal method. Its superior specificity and lower limit of detection make it the preferred choice for impurity identification, stability studies where unknown degradants may appear, and for any investigation requiring definitive structural confirmation.[5]

By successfully cross-validating these two powerful and orthogonal methods, a drug development organization establishes a highly trustworthy and flexible analytical control strategy. This dual-method approach ensures that product quality is assessed from different analytical perspectives, significantly strengthening regulatory submissions and safeguarding product integrity throughout its lifecycle.[1][9]

References

A Senior Application Scientist's Guide: Comparing 5-Bromo-2-ethylbenzoic Acid with Similar Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of molecular building blocks is a cornerstone of efficient and successful chemical synthesis. A molecule's architecture dictates not only its reactivity but also the strategic avenues available for constructing complex targets. This guide provides an in-depth, objective comparison of 5-Bromo-2-ethylbenzoic acid against its structural analogs. We will move beyond catalog specifications to explore the causal relationships between structure and performance, supported by experimental data and protocols, to empower you with the insights needed for strategic synthetic design.

The Profile of a Versatile Reagent: this compound

This compound (CAS: 439937-55-0) is a disubstituted benzoic acid derivative featuring three key functional components: a carboxylic acid, an aryl bromide, and an ortho-ethyl group.[1][2] This specific arrangement provides a powerful toolkit for the synthetic chemist. The carboxylic acid offers a handle for amide bond formation, esterification, or reduction. The aryl bromide is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Finally, the ortho-ethyl group is not merely a passive substituent; it exerts significant steric and electronic influences that modulate the reactivity of the adjacent carboxylic acid, a phenomenon known as the "ortho effect".[3][4]

Performance in the Crucible: A Comparative Reactivity Analysis

A building block's true utility is revealed only through comparison. We will now analyze this compound against its analogs by systematically varying its key structural motifs: the halogen and the ortho-alkyl group.

The Halogen's Impact on Cross-Coupling Efficiency

The identity of the halogen atom (Cl, Br, I) on the aromatic ring is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex. The reactivity trend is directly correlated with the carbon-halogen (C-X) bond dissociation energy, following the general order: C-I < C-Br < C-Cl.[5][6]

To quantify this, we can compare the performance of 5-halo-2-ethylbenzoic acids in a model Suzuki-Miyaura reaction with phenylboronic acid.

Experimental Protocol 1: Comparative Suzuki-Miyaura Coupling

  • In a 25 mL Schlenk tube, combine the 5-halo-2-ethylbenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add 1,4-dioxane (8 mL) and a 2 M aqueous solution of potassium carbonate (2 mL).

  • Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the biphenyl product.

Table 1: Halogen Influence on Suzuki-Miyaura Coupling Yield

Building BlockHalogenC-X Bond Strength (approx. kcal/mol)Typical Yield (%)Analysis
5-Iodo-2-ethylbenzoic acidIodo65>95%Highest reactivity allows for mild conditions, but iodo compounds are often less stable and more expensive.[7][8]
This compound Bromo 81 85-95% Offers a robust balance of high reactivity and stability, making it a workhorse for reliable cross-coupling.[9]
5-Chloro-2-ethylbenzoic acidChloro96<50%Significantly less reactive, often requiring more advanced (and costly) catalyst systems, higher temperatures, or longer reaction times.[10][11]

This data confirms that this compound provides an optimal trade-off for most applications. It is reactive enough to couple efficiently under standard conditions, avoiding the potential instability of iodoarenes and the often-demanding activation required for chloroarenes.

Suzuki_Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Aryl Halide + Boronic Acid + Pd Catalyst + Base Heating Heat under Inert Atmosphere (e.g., 90 °C, 4h) Reagents->Heating Workup Aqueous Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The Ortho-Alkyl Group's Role: Steric Hindrance and Reactivity

The ethyl group at the C2 position introduces significant steric bulk around the carboxylic acid. This "ortho effect" has two major consequences: it forces the carboxyl group to twist out of the plane of the benzene ring, which can increase its acidity, and it sterically shields the carbonyl carbon from nucleophilic attack.[4][12]

We can observe the latter effect by comparing the rates of Fischer esterification for 5-bromo-benzoic acids with varying ortho-substituents.

Experimental Protocol 2: Comparative Fischer Esterification

  • Dissolve the 5-bromobenzoic acid analog (2.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.2 mL) as a catalyst.

  • Heat the mixture at reflux for 5 hours, monitoring the reaction progress by TLC.

  • After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the methyl ester.

Table 2: Steric Hindrance Effect on Esterification Rate

Building BlockOrtho-SubstituentRelative Reaction RateAnalysis
5-Bromobenzoic acid-H1.00Unhindered access to the carboxylic acid allows for the fastest reaction rate.
5-Bromo-2-methylbenzoic acid-CH₃~0.5The methyl group provides moderate steric hindrance, slowing the approach of the nucleophile.[13]
This compound -CH₂CH₃ ~0.3 The larger ethyl group provides significant steric shielding, resulting in the slowest esterification rate.

While a slower reaction rate may seem disadvantageous, this steric shielding is a powerful tool for achieving selectivity. In a molecule with multiple reactive sites, the hindered nature of the ortho-ethyl-substituted carboxyl group can allow other functional groups to be modified without the need for a specific protecting group on the acid.

Steric_Hindrance cluster_0 Unhindered Attack cluster_1 Hindered Attack Nuc1 Nucleophile Acid1 5-Bromobenzoic Acid Nuc1->Acid1 Easy Access Nuc2 Nucleophile Acid2 This compound Nuc2->Acid2 Difficult Access

Caption: Steric shielding of the carboxyl group by an ortho-ethyl substituent.

Strategic Synthesis: Leveraging the Unique Properties

The combination of a reactive bromide handle and a sterically shielded carboxylic acid makes this compound an ideal substrate for sequential functionalization strategies. A common and highly effective approach is to first perform a cross-coupling reaction at the C-Br bond, followed by modification of the carboxylic acid.

This strategy allows for the construction of a biaryl scaffold, a common motif in pharmaceuticals, followed by the introduction of diversity elements via amide bond formation. The steric hindrance around the acid can often prevent its interference in the palladium-catalyzed step, simplifying the overall synthetic sequence.

Conclusion and Recommendations

The selection of a building block is a multi-faceted decision that balances reactivity, stability, cost, and strategic synthetic goals. Our comparative analysis demonstrates that This compound occupies a highly advantageous position for many applications.

  • For Cross-Coupling: It offers a superior balance of reactivity and stability compared to its chloro and iodo analogs, making it a reliable and cost-effective choice for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

  • For Selective Reactions: Its ortho-ethyl group provides predictable steric hindrance, which can be exploited to achieve regioselectivity and simplify synthetic routes by obviating the need for protecting groups.

For drug development professionals and synthetic chemists, understanding these nuanced performance characteristics is key to designing robust, efficient, and scalable routes to complex molecular targets. This compound is more than just a reagent; it is a strategic tool for advanced chemical synthesis.

References

A Spectroscopic Journey: Comparative Analysis of 5-Bromo-2-ethylbenzoic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Unambiguous structural elucidation and purity assessment are the cornerstones of robust scientific inquiry. This guide provides a comprehensive spectroscopic comparison of 5-Bromo-2-ethylbenzoic acid, a key building block in medicinal chemistry, with its common precursors, 2-ethylbenzoic acid and 4-bromotoluene. Through a detailed analysis of Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we will explore the characteristic spectral signatures that arise from the stepwise chemical modifications leading to the final product. This in-depth guide is designed for researchers, scientists, and drug development professionals to aid in the identification and characterization of these compounds.

Synthetic Pathway and Rationale

The synthesis of this compound typically proceeds via the electrophilic bromination of 2-ethylbenzoic acid. This reaction leverages the directing effects of the substituents on the benzene ring. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the ortho-directing influence of the ethyl group, coupled with steric hindrance at the other ortho position, favors the introduction of the bromine atom at the para-position relative to the ethyl group, resulting in the desired this compound. An alternative conceptual precursor, 4-bromotoluene, provides a useful spectroscopic reference for a brominated aromatic system without the carboxylic acid functionality.

Below is a diagram illustrating the synthetic relationship between the precursor and the final product.

Caption: Synthetic route from 2-ethylbenzoic acid to this compound.

Comparative Spectroscopic Analysis

The following sections detail the comparative analysis of 4-bromotoluene, 2-ethylbenzoic acid, and this compound using various spectroscopic techniques. The data for the precursors is based on experimental values from reputable databases, while the data for this compound is predicted using advanced computational models due to the limited availability of public experimental spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies are summarized in the table below.

Functional Group 4-Bromotoluene (cm⁻¹) (Experimental) 2-Ethylbenzoic Acid (cm⁻¹) (Experimental) This compound (cm⁻¹) (Predicted)
O-H stretch (Carboxylic Acid)N/A3200-2500 (broad)3200-2500 (broad)
C-H stretch (Aromatic)3100-30003100-30003100-3000
C-H stretch (Aliphatic)2975-28502975-28502975-2850
C=O stretch (Carboxylic Acid)N/A~1700~1705
C=C stretch (Aromatic)1600-14501600-14501600-1450
C-Br stretch~600-500N/A~600-500

Interpretation:

  • 4-Bromotoluene: The spectrum is characterized by aromatic and aliphatic C-H stretches and the characteristic C-Br stretch at lower wavenumbers. The absence of a broad O-H and a strong C=O absorption confirms the lack of a carboxylic acid group.

  • 2-Ethylbenzoic Acid: The defining features are the very broad O-H stretch of the carboxylic acid dimer and the strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹.

  • This compound: The predicted spectrum retains the key features of 2-ethylbenzoic acid, namely the broad O-H and the strong C=O absorptions. The addition of the bromine atom is expected to introduce a C-Br stretching vibration in the fingerprint region, similar to that observed in 4-bromotoluene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Proton Environment 4-Bromotoluene (ppm) (Experimental) 2-Ethylbenzoic Acid (ppm) (Experimental) This compound (ppm) (Predicted)
-CH₃ (Methyl)2.3 (s, 3H)1.2 (t, 3H)1.2 (t, 3H)
-CH₂- (Methylene)N/A2.7 (q, 2H)2.8 (q, 2H)
Aromatic Protons7.0-7.4 (m, 4H)7.2-8.0 (m, 4H)7.4 (d, 1H), 7.6 (dd, 1H), 7.9 (d, 1H)
-COOH (Carboxylic Acid)N/A~12.0 (s, 1H)~12.5 (s, 1H)

Interpretation:

  • 4-Bromotoluene: Shows a simple spectrum with a singlet for the methyl protons and a multiplet for the four aromatic protons.

  • 2-Ethylbenzoic Acid: The ethyl group gives rise to a characteristic triplet-quartet pattern. The aromatic region is more complex due to the ortho-substitution. A highly deshielded singlet for the carboxylic acid proton is observed far downfield.

  • This compound: The predicted spectrum maintains the triplet-quartet for the ethyl group and the downfield carboxylic acid proton signal. The aromatic region is expected to show a distinct splitting pattern due to the specific substitution. The proton ortho to the bromine will be a doublet, the proton between the bromine and carboxylic acid will be a doublet of doublets, and the proton ortho to the carboxylic acid will be a doublet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Environment 4-Bromotoluene (ppm) (Experimental) 2-Ethylbenzoic Acid (ppm) (Experimental) This compound (ppm) (Predicted)
-CH₃ (Methyl)~21~15~15
-CH₂- (Methylene)N/A~26~26
Aromatic C-Br~120N/A~122
Aromatic C-H~128-138~125-132~128-135
Aromatic C-C~131, ~137~139, ~142~138, ~144
-COOH (Carboxylic Acid)N/A~172~171

Interpretation:

  • 4-Bromotoluene: Shows four signals in the aromatic region due to symmetry, and one for the methyl carbon. The carbon attached to bromine is shielded compared to the other substituted aromatic carbon.

  • 2-Ethylbenzoic Acid: Exhibits six aromatic carbon signals due to the lack of symmetry, along with the signals for the ethyl group and the downfield carboxylic acid carbon.

  • This compound: The predicted spectrum will show six distinct aromatic carbon signals. The carbon bearing the bromine atom will appear around 122 ppm. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Ion 4-Bromotoluene (m/z) (Experimental) 2-Ethylbenzoic Acid (m/z) (Experimental) This compound (m/z) (Predicted)
[M]⁺170/172150228/230
[M-CH₃]⁺155/157135213/215
[M-Br]⁺91N/A149
[M-COOH]⁺N/A105183/185

Interpretation:

  • 4-Bromotoluene: The molecular ion peak shows a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is indicative of the presence of a bromine atom. The base peak is often at m/z 91, corresponding to the tropylium ion.

  • 2-Ethylbenzoic Acid: The molecular ion peak is observed at m/z 150. Common fragments include the loss of a methyl group and the loss of the carboxylic acid group.

  • This compound: The predicted mass spectrum will exhibit a molecular ion with the characteristic M/M+2 isotopic pattern of bromine at m/z 228 and 230. Fragmentation is expected to involve the loss of the ethyl group, the bromine atom, and the carboxylic acid group.

Experimental Protocols

Synthesis of this compound

This protocol is based on a general method for the bromination of activated aromatic rings.

  • To a solution of 2-ethylbenzoic acid (1.50 g, 10.0 mmol) in a suitable solvent such as acetic acid (20 mL) in a round-bottom flask, add a catalytic amount of iron(III) bromide (FeBr₃, 0.15 g, 0.5 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add bromine (0.51 mL, 1.60 g, 10.0 mmol) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium bisulfite to quench the excess bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis
  • FTIR: Spectra are typically recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • MS: Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC).

Conclusion

The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and characterization of this compound and its precursors. Each technique offers unique insights into the molecular structure, from the identification of functional groups by FTIR, to the precise arrangement of atoms by NMR, and the confirmation of molecular weight and fragmentation patterns by MS. By understanding the characteristic spectral features of each compound, researchers can confidently track the progress of the synthesis and verify the identity and purity of the final product, ensuring the integrity of their downstream applications in drug discovery and development.

A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-2-ethylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded methodology for the unambiguous structural confirmation of 5-Bromo-2-ethylbenzoic acid, a critical intermediate in pharmaceutical synthesis. For researchers and drug development professionals, absolute certainty in molecular structure is non-negotiable. This document moves beyond simple data reporting to explain the causal logic behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity.

The Synthetic Challenge: Inevitable Isomer Formation

The primary route to synthesizing this compound is the direct electrophilic bromination of 2-ethylbenzoic acid. This reaction, while effective, inherently produces a mixture of constitutional isomers. The directing effects of the substituents on the aromatic ring—the ortho-, para-directing ethyl group and the meta-directing carboxylic acid group—create a competitive environment for the incoming bromine electrophile.

The ethyl group strongly activates the positions ortho and para to it (positions 3 and 5). The carboxylic acid group deactivates the ring but directs incoming electrophiles to the meta position (positions 3 and 5). Both groups, therefore, direct the bromination to the same positions, leading primarily to two products: the desired This compound and the significant isomeric impurity, 3-Bromo-2-ethylbenzoic acid . A patent for a similar synthesis involving 2-methylbenzoic acid highlights the formation of a mixture of 5-bromo and 3-bromo isomers, which must be separated and confirmed[1][2].

This reality necessitates a robust analytical strategy not just to identify the desired product, but to definitively differentiate it from its closely related isomers.

Synthetic_Workflow Start 2-Ethylbenzoic Acid (Starting Material) Reaction Electrophilic Bromination (e.g., Br2, H2SO4) Start->Reaction Mix Reaction Mixture (Isomeric Products) Reaction->Mix Prod1 This compound (Desired Product) Mix->Prod1 Major Prod2 3-Bromo-2-ethylbenzoic acid (Key Impurity) Mix->Prod2 Minor

Caption: Synthetic route leading to a mixture of isomers.

A Self-Validating Workflow for Structural Confirmation

To achieve absolute certainty, we employ a multi-technique spectroscopic approach. Each step in this workflow provides a layer of evidence, and together they form a self-validating system that makes an incorrect structural assignment virtually impossible. The process begins with broad-stroke confirmation of mass and functional groups, then proceeds to the high-resolution techniques required for definitive isomer differentiation.

Confirmation_Logic cluster_workflow Analytical Workflow cluster_questions Key Questions Answered Input Synthesized Product MS Mass Spectrometry (MS) Input->MS Step 1 IR Infrared Spectroscopy (IR) MS->IR Step 2 Q1 Correct Molecular Weight? Contains one Bromine atom? MS->Q1 NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR Step 3 Q2 Correct Functional Groups? (Carboxylic Acid, Aromatic Ring) IR->Q2 Confirmation Unambiguous Structure Confirmed NMR->Confirmation Final Verdict Q3 Correct Connectivity? (Distinguishes Isomers) NMR->Q3

Caption: Logical workflow for spectroscopic confirmation.

Foundational Analysis: Mass Spectrometry and IR Spectroscopy

Mass Spectrometry (MS)

The first analytical step is to confirm that the compound has the correct molecular formula (C₉H₉BrO₂).

  • Causality: Electron impact or electrospray ionization will generate a molecular ion. The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecule's weight. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[3][4]. This physical property provides an unmistakable signature.

  • Expected Data: The mass spectrum must show a pair of peaks for the molecular ion (M⁺) at m/z 228 (containing ⁷⁹Br) and m/z 230 (containing ⁸¹Br). The key diagnostic feature is that the relative intensity of these two peaks (the M and M+2 peaks) must be approximately 1:1 [3][4]. The absence of this pattern immediately indicates the absence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of the required functional groups. While it cannot typically distinguish between the isomers, it validates the core molecular framework.

  • Causality: Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions act as fingerprints for functional groups.

  • Expected Data: A valid spectrum for any isomer of bromo-ethylbenzoic acid will display the following key absorptions[5][6][7]:

    • ~2500-3300 cm⁻¹ (broad): The characteristic, very broad O-H stretch of a hydrogen-bonded carboxylic acid.

    • ~1700 cm⁻¹ (strong): The sharp and strong C=O (carbonyl) stretch of the carboxylic acid.

    • ~3000-3100 cm⁻¹ (medium) and ~1450-1600 cm⁻¹ (multiple, medium-sharp): Absorptions corresponding to aromatic C-H stretching and C=C ring stretching, respectively.

    • ~1210-1320 cm⁻¹: C-O stretching vibrations from the carboxylic acid group[6].

Definitive Confirmation: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms. It is the only technique that can single-handedly and definitively distinguish between the 5-bromo and 3-bromo isomers.

¹H NMR Analysis: The Decisive Tool

The proton NMR spectrum, specifically the aromatic region, provides a unique fingerprint for each isomer based on the spatial relationships between protons (spin-spin coupling).

  • Causality: Protons on adjacent carbons magnetically interact, causing their signals to be "split" into predictable patterns. The magnitude of this splitting, the coupling constant (J), is distance-dependent and reveals how many protons are neighbors to the one producing the signal.

  • Expected Data for this compound:

    • Ethyl Group: A quartet signal (~2.8-3.0 ppm, 2H) for the -CH₂- group coupled to the -CH₃- protons, and a triplet signal (~1.2 ppm, 3H) for the -CH₃- group coupled to the -CH₂- protons.

    • Aromatic Region (The Fingerprint): The three aromatic protons will show a distinct pattern:

      • H-6: A doublet (d) around 7.9 ppm. It is coupled only to H-4 (meta-coupling, J ≈ 2.5 Hz).

      • H-4: A doublet of doublets (dd) around 7.6 ppm. It is coupled to H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz).

      • H-3: A doublet (d) around 7.3 ppm. It is coupled only to H-4 (ortho-coupling, J ≈ 8.5 Hz).

  • Contrasting Data for 3-Bromo-2-ethylbenzoic acid: This isomer would present a different aromatic pattern, likely consisting of three signals, each a doublet of doublets, or a more complex pattern depending on the coupling constants between H-4, H-5, and H-6. The clear d, dd, d pattern is the definitive signature of the 5-bromo structure.

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

  • Causality: Each carbon atom in a unique electronic environment will produce a distinct signal in the spectrum.

  • Expected Data for this compound: Due to the lack of symmetry, all nine carbon atoms are chemically non-equivalent. Therefore, the spectrum must show 9 distinct signals . The approximate chemical shifts are:

    • Carboxyl Carbon (-COOH): ~170-175 ppm.

    • Aromatic Carbons (C-Ar): Six signals in the ~120-140 ppm range. The carbon bearing the bromine (C-5) will be shifted upfield compared to the others.

    • Ethyl Carbons (-CH₂CH₃): Two signals in the aliphatic region, ~25-30 ppm (-CH₂) and ~14-16 ppm (-CH₃).

Comparative Data Summary

The following table provides a head-to-head comparison of the expected key analytical data for the desired product and its primary isomeric impurity.

Analytical TechniqueThis compound (Desired)3-Bromo-2-ethylbenzoic acid (Impurity)
Formula C₉H₉BrO₂C₉H₉BrO₂
Molecular Weight 229.07 g/mol 229.07 g/mol
MS (m/z) 228/230 (Molecular ion, ~1:1 intensity)228/230 (Molecular ion, ~1:1 intensity)
IR (cm⁻¹) ~1700 (C=O), ~2500-3300 (O-H), Aromatic peaks~1700 (C=O), ~2500-3300 (O-H), Aromatic peaks
¹³C NMR 9 unique signals 9 unique signals
¹H NMR (Aromatic) Distinct d, dd, d pattern for 3 protonsDifferent, more complex pattern for 3 protons

Experimental Protocols

Protocol 1: Illustrative Synthesis of 5-Bromo-2-alkylbenzoic Acid

This protocol is adapted from established procedures for the bromination of 2-alkylbenzoic acids[1][2].

  • Reaction Setup: In a reaction vessel equipped with a stirrer, charge 2-ethylbenzoic acid (1.0 eq).

  • Dissolution: Slowly add concentrated sulfuric acid (H₂SO₄) and stir until the solid is completely dissolved.

  • Bromination: Cool the mixture in an ice bath. Add bromine (Br₂) (1.1-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated solid (a mixture of isomers) is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product must be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to isolate the major 5-bromo isomer. Purity of fractions should be checked by NMR.

Protocol 2: Sample Preparation and Spectroscopic Analysis
  • Mass Spectrometry (MS): Dissolve a small amount of the purified solid in a suitable solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS. For GC-MS, derivatization may be required.

  • Infrared (IR) Spectroscopy: Obtain a spectrum of the dry, solid sample using an ATR-FTIR spectrometer. No special preparation is needed.

  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer for optimal resolution.

Conclusion

The structural confirmation of this compound is a clear example of where a singular analytical technique is insufficient. While MS and IR spectroscopy provide foundational evidence of composition and functional groups, they cannot resolve the ambiguity of isomerism. Only through the detailed analysis of coupling patterns in ¹H NMR spectroscopy, supported by ¹³C NMR data, can an unambiguous and trustworthy structural assignment be made. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical intermediates used in research and pharmaceutical development.

References

Efficacy comparison between different synthetic protocols for 5-Bromo-2-ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. The strategic placement of the bromo, ethyl, and carboxylic acid functionalities on the benzene ring makes it a versatile intermediate for a variety of cross-coupling reactions and further molecular elaborations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each protocol. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Electrophilic Aromatic Substitution: This classical approach involves the direct bromination of 2-ethylbenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the activating ethyl group and the deactivating, meta-directing carboxylic acid group.

  • Organometallic Carboxylation: This strategy entails the formation of an organometallic intermediate from a suitably substituted bromo-ethylbenzene precursor, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality. This approach offers a different retrosynthetic disconnection and can potentially provide higher regioselectivity.

This guide will delve into the specifics of these two primary protocols, providing detailed experimental procedures and a comparative analysis of their efficacy.

Protocol 1: Electrophilic Bromination of 2-Ethylbenzoic Acid

This method is a direct and atom-economical approach to the target molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine, activated by a Lewis or Brønsted acid, attacks the electron-rich aromatic ring of 2-ethylbenzoic acid.

Mechanism and Rationale

The ethyl group at the 2-position is an ortho-, para-director and an activating group, while the carboxylic acid group at the 1-position is a meta-director and a deactivating group. The combined directing effects of these two substituents favor the substitution of bromine at the 5-position, which is para to the activating ethyl group and meta to the deactivating carboxylic acid group. Concentrated sulfuric acid is often employed as both the solvent and the catalyst, protonating the bromine molecule to generate a more potent electrophile.

A notable challenge with this protocol is the potential for the formation of the isomeric byproduct, 3-bromo-2-ethylbenzoic acid. The regioselectivity can be influenced by reaction conditions such as temperature and the choice of brominating agent.

Experimental Data Comparison
ParameterProtocol 1A: Br₂ in H₂SO₄Protocol 1B: NBS in H₂SO₄
Starting Material 2-Ethylbenzoic Acid2-Ethylbenzoic Acid
Brominating Agent Liquid BromineN-Bromosuccinimide
Catalyst/Solvent Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Typical Yield 60-70% (of mixed isomers)75-85% (of mixed isomers)
Key Advantage Low cost of bromineEasier to handle than liquid bromine
Key Disadvantage Formation of 3-bromo isomerHigher cost of NBS
Purification RecrystallizationRecrystallization
Experimental Protocol: Bromination with Bromine in Sulfuric Acid
  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a solution of sodium thiosulfate to neutralize any excess bromine and hydrogen bromide gas.

  • To the flask, add 2-ethylbenzoic acid (1 equivalent).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4-5 volumes) with stirring.

  • Once the 2-ethylbenzoic acid has dissolved, begin the dropwise addition of liquid bromine (1.1 equivalents) from the dropping funnel. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to separate the desired 5-bromo isomer from the 3-bromo isomer.[1]

Workflow Diagram

Protocol1 cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification 2-Ethylbenzoic Acid 2-Ethylbenzoic Acid Reaction Flask Reaction Flask 2-Ethylbenzoic Acid->Reaction Flask H2SO4 H2SO4 H2SO4->Reaction Flask Br2 Br2 Br2->Reaction Flask Dropwise at 0-5 °C Stirring Stir at RT (12-16h) Reaction Flask->Stirring Quenching Pour onto Ice Stirring->Quenching Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product This compound Recrystallization->Final Product

Workflow for Electrophilic Bromination.

Protocol 2: Synthesis via Grignard Reagent Carboxylation

This protocol offers an alternative retrosynthetic approach, building the carboxylic acid functionality onto a pre-brominated aromatic core. The key steps involve the formation of a Grignard reagent from a suitable starting material, followed by its reaction with carbon dioxide (in the form of dry ice).

Mechanism and Rationale

The Grignard reagent, an organomagnesium halide, acts as a strong nucleophile and a strong base.[2] The carbon atom bound to magnesium is highly nucleophilic and will readily attack the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt, which upon acidic workup, is protonated to yield the desired carboxylic acid.[2]

A critical consideration for this protocol is the choice of starting material. A plausible precursor is 1,4-dibromo-2-ethylbenzene. The challenge lies in the selective formation of the Grignard reagent at the 1-position, ortho to the ethyl group. Steric hindrance from the adjacent ethyl group might favor the formation of the Grignard reagent at the 4-position. However, the electronic effects of the ethyl group could also influence the reactivity. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Experimental Data Comparison
ParameterProtocol 2: Grignard Carboxylation
Starting Material 1,4-Dibromo-2-ethylbenzene (hypothetical)
Reagents Magnesium turnings, Dry Ice (CO₂)
Solvent Anhydrous Diethyl Ether or THF
Typical Yield 40-60% (highly dependent on regioselectivity)
Key Advantage Potentially higher regioselectivity than bromination
Key Disadvantage Requires anhydrous conditions; starting material may not be readily available
Purification Acid-base extraction followed by recrystallization
Experimental Protocol: Grignard Reagent Carboxylation
  • Preparation of the Grignard Reagent:

    • Thoroughly dry all glassware in an oven and assemble it hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask to help initiate the reaction.

    • Dissolve 1,4-dibromo-2-ethylbenzene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy. Gentle heating may be required.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2][3]

  • Carboxylation:

    • In a separate beaker, crush a sufficient amount of dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A large excess of dry ice should be used.

    • Allow the mixture to stand until the excess dry ice has sublimed.

  • Workup and Purification:

    • Slowly add a dilute solution of hydrochloric acid or sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

    • Wash the organic layer with water and then extract the carboxylic acid into an aqueous solution of sodium hydroxide.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Workflow Diagram

Protocol2 cluster_grignard Grignard Formation cluster_carboxylation Carboxylation & Workup cluster_purification Purification Starting Material 1,4-Dibromo-2-ethylbenzene Grignard Reagent Grignard Reagent Formation Starting Material->Grignard Reagent Mg Mg Mg->Grignard Reagent Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Dry Ice Pour onto Dry Ice (CO2) Grignard Reagent->Dry Ice Acidic Workup Acidic Workup Dry Ice->Acidic Workup Extraction Acid-Base Extraction Acidic Workup->Extraction Precipitation Acidification & Precipitation Extraction->Precipitation Final Product This compound Precipitation->Final Product

References

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Retrosynthesis Analysis

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5-Bromo-2-ethylbenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.